Latrepirdine Dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3.2ClH/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;;/h4-7,12-13H,8-11,14H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWLIQOLGOZTLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10243103 | |
| Record name | Latrepirdine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10243103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97657-92-6 | |
| Record name | Latrepirdine dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097657926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Latrepirdine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10243103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LATREPIRDINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B9414QQ5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Latrepirdine Dihydrochloride: A Deep Dive into its Multifaceted Mechanism of Action
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Latrepirdine (dimebolin), initially developed as an antihistamine in Russia, has garnered significant interest for its potential therapeutic applications in neurodegenerative disorders, including Alzheimer's and Huntington's diseases.[1][2] Despite mixed results in late-stage clinical trials, the compound's complex pharmacology continues to make it a subject of scientific inquiry.[3] This technical guide provides an in-depth exploration of the molecular mechanisms of action of latrepirdine dihydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of its key signaling pathways and experimental workflows.
Core Mechanism of Action: A Multi-Target Approach
Latrepirdine's mechanism of action is not attributed to a single target but rather to its engagement with multiple cellular pathways. The primary areas of its activity include modulation of various neurotransmitter receptors, enhancement of mitochondrial function, and influence on neuroprotective pathways.[1][4]
Quantitative Pharmacological Profile
Latrepirdine exhibits a broad spectrum of activity at various G-protein coupled receptors and ion channels. The following tables summarize its binding affinities (Ki) and functional potencies (IC50) for key molecular targets.
Table 1: Receptor Binding Affinities (Ki) of Latrepirdine
| Receptor Family | Receptor Subtype | Species | Ki (nM) |
| Serotonin | 5-HT6 | Human | 26[1] |
| 5-HT6 | Rat | 119[1] | |
| NMDA | - | - | 105,000[1] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity (IC50) of Latrepirdine
| Target | Activity | Species/Cell Type | IC50 (µM) |
| NMDA Receptor Current | Inhibition | YAC128 Mouse Neuronal Culture | 10[1] |
| High-Voltage Activated Calcium Channels | Inhibition | Wild-type & YAC128 Mouse Neuronal Cultures | 50[1] |
| Potential-Dependent Calcium Currents | Inhibition | Rat Cerebellar Granule Cells | 57[1] |
| Acetylcholinesterase (AChE) | Inhibition | - | 42[1] |
| Butyrylcholinesterase (BuChE) | Inhibition | - | 7.9[1] |
Note: A lower IC50 value indicates a higher potency of the drug in inhibiting its target.
Key Signaling Pathways
Latrepirdine's interaction with its molecular targets initiates downstream signaling cascades that are believed to contribute to its neuroprotective and cognitive-enhancing effects.
5-HT6 Receptor Antagonism
Latrepirdine acts as an antagonist at the 5-HT6 serotonin receptor. These receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][5][6] By blocking this receptor, latrepirdine is thought to modulate cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes.
Caption: Latrepirdine's antagonistic action on the 5-HT6 receptor signaling pathway.
NMDA Receptor Modulation
Latrepirdine also interacts with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal excitotoxicity. While its binding affinity is relatively low, latrepirdine has been shown to inhibit NMDA receptor-mediated calcium influx.[1] Excessive calcium entry through NMDA receptors is a known contributor to neuronal cell death in neurodegenerative conditions.[7]
Caption: Latrepirdine's inhibitory effect on the NMDA receptor and calcium influx.
Mitochondrial Effects
A significant aspect of latrepirdine's neuroprotective profile is its purported ability to enhance mitochondrial function.[8] Studies have shown that latrepirdine can increase mitochondrial membrane potential and protect against mitochondrial dysfunction induced by toxins such as beta-amyloid.[8][9]
Table 3: Effects of Latrepirdine on Mitochondrial Function and Neuroprotection
| Experimental Model | Latrepirdine Concentration | Observed Effect |
| Rat Cerebellar Granule Cells (Aβ-induced toxicity) | 25 µM | ~45% increase in neuronal survival[1] |
| Rat Cerebellar Granule Cells (Aβ-induced toxicity) | 20-100 µM | Inhibition of mitochondrial permeability transition[1] |
| Primary mouse cortical neurons & SH-SY5Y cells | Nanomolar concentrations | Increased mitochondrial membrane potential and cellular ATP levels[8] |
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol outlines the general steps for determining the binding affinity (Ki) of latrepirdine for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).[10]
-
Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]-LSD for serotonin receptors) at a concentration close to its Kd, and a range of concentrations of latrepirdine.[10][11]
-
Incubation: The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[10]
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding.[10]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[10]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the latrepirdine concentration. A non-linear regression analysis is used to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Neuroprotection Assay against Beta-Amyloid (Aβ) Toxicity
This protocol describes a method to assess the neuroprotective effects of latrepirdine against Aβ-induced cell death.
Caption: Workflow for a neuroprotection assay.
Detailed Methodology:
-
Cell Culture: Neuronal cells, such as the human neuroblastoma cell line SH-SY5Y or primary cortical neurons, are cultured in appropriate media and conditions.
-
Latrepirdine Treatment: Cells are pre-incubated with various concentrations of latrepirdine for a specified period (e.g., 1-2 hours) before the addition of the toxic insult.
-
Aβ Preparation and Toxicity Induction: Synthetic Aβ42 peptide is prepared to form oligomeric or fibrillar aggregates.[12] The aggregated Aβ is then added to the cell cultures to induce toxicity.[12]
-
Incubation: The cells are incubated with Aβ and latrepirdine for a duration sufficient to induce cell death in the control (Aβ alone) group (typically 24-48 hours).
-
Viability Assessment: Cell viability is quantified using standard assays. The MTT assay measures mitochondrial reductase activity, while the LDH assay measures the release of lactate dehydrogenase from damaged cells, an indicator of cytotoxicity.[12]
-
Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. The protective effect of latrepirdine is determined by comparing the viability of cells treated with both Aβ and latrepirdine to those treated with Aβ alone.
Conclusion
This compound possesses a complex and multifaceted mechanism of action, engaging with multiple neurotransmitter systems and cellular pathways implicated in neurodegeneration. Its ability to modulate 5-HT6 and NMDA receptors, coupled with its protective effects on mitochondrial function, underscores its potential as a neuroprotective agent. While clinical outcomes have been challenging, the rich pharmacology of latrepirdine continues to provide valuable insights for the development of novel therapeutics for neurodegenerative diseases. This guide offers a comprehensive overview of its core mechanisms, supported by quantitative data and detailed experimental frameworks, to aid researchers in their ongoing exploration of this intriguing molecule.
References
- 1. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PathWhiz [smpdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. GluN2A-NMDA receptor–mediated sustained Ca2+ influx leads to homocysteine-induced neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimebon (latrepirdine) enhances mitochondrial function and protects neuronal cells from death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. The Effects of Latrepirdine on Amyloid-β Aggregation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Latrepirdine dihydrochloride chemical structure and synthesis
An In-depth Technical Guide to Latrepirdine Dihydrochloride: Chemical Structure and Synthesis
Introduction
Latrepirdine, also known as Dimebon, is a small molecule that was initially developed and used in Russia as a non-selective antihistamine since 1983.[1][2] It was later investigated for its potential therapeutic effects in neurodegenerative disorders, particularly Alzheimer's disease and Huntington's disease.[1][3] Despite promising initial phase II clinical trials, subsequent phase III trials for both Alzheimer's and Huntington's disease did not demonstrate significant efficacy, leading to the discontinuation of its development for these indications.[1][3] Latrepirdine's mechanism of action is complex and not fully elucidated, but it is known to interact with multiple molecular targets, including histamine, adrenergic, and serotonin receptors, and to modulate mitochondrial function.[1][3][4] This guide provides a detailed overview of its chemical structure, synthesis, and associated signaling pathways.
Chemical Structure and Properties
This compound is the hydrochloride salt of latrepirdine. Its chemical identity and properties are summarized below.
Systematic Name: 2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole dihydrochloride.[5][6]
Structural Formula:
Physicochemical and Pharmacological Properties
The following table summarizes key quantitative data for latrepirdine and its dihydrochloride salt.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₅N₃ (Latrepirdine) | [1][7][8][9] |
| C₂₁H₂₅N₃·2HCl (this compound) | [5][6] | |
| Molecular Weight | 319.45 g/mol (Latrepirdine) | [1][9] |
| 392.37 g/mol (this compound) | [5][10] | |
| CAS Number | 3613-73-8 (Latrepirdine free base) | [1][7][10] |
| 97657-92-6 (this compound) | [5][6][10] | |
| pKa (Strongest Basic) | 7.17 | [9][11] |
| logP | 3.41 - 3.52 | [9][11] |
| Water Solubility | 0.0171 mg/mL (Predicted) | [11] |
| Histamine H1 Receptor (Ki) | ≈ 3–5 nM | [10] |
| Serotonin 5-HT6 Receptor (Ki) | ≈ 16–70 nM | [10] |
| L-type Ca²⁺ channels (IC₅₀) | 57 µM | [2] |
| Acetylcholinesterase (IC₅₀) | 42 µM | [2] |
| Butyrylcholinesterase (IC₅₀) | 7.9 µM | [2] |
Synthesis of Latrepirdine
The synthesis of latrepirdine involves the condensation of two key intermediates: 2-methyl-5-vinyl-pyridine (MVP) and 2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (a γ-carboline derivative).[4]
Experimental Protocol
Step 1: Synthesis of 2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (γ-carboline intermediate)
-
Reactants: p-tosylhydrazine hydrochloride and N-methyl-4-piperidone.[4]
-
Procedure: The γ-carboline is synthesized from p-tosylhydrazine hydrochloride and N-methyl-4-piperidone. This reaction is reported to be high-yielding (90%) and suitable for large-scale production.[4]
Step 2: Synthesis of 2-methyl-5-vinyl-pyridine (MVP intermediate)
-
Starting Material: 3-Bromopicoline.[4]
-
Procedure:
-
3-Bromopicoline is converted to 1-(6-methyl-pyridin-3-yl)-ethanol by reacting it with acetaldehyde in an ate-complex intermediate reaction.[4]
-
The resulting alcohol is transformed into the corresponding chloride.[4]
-
Dehydrohalogenation of the chloride is performed using potassium hydroxide in N-methylpyrrolidine at 50°C to yield 2-methyl-5-vinyl-pyridine (MVP).[4]
-
Step 3: Final Condensation to Latrepirdine
-
Reactants: 2-methyl-5-vinyl-pyridine (MVP) and 2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.[4]
-
Conditions: The condensation is carried out under basic conditions to yield latrepirdine.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Latrepirdine.
Signaling Pathways and Mechanism of Action
Latrepirdine's neuroprotective effects are attributed to its interaction with multiple cellular pathways. While not fully understood, key proposed mechanisms include the modulation of autophagy via the mTOR pathway and the stabilization of mitochondrial function.[4][12]
Modulation of mTOR Signaling and Autophagy
Latrepirdine has been shown to induce autophagy by inhibiting the mTOR signaling pathway.[12] Autophagy is a cellular process for degrading and recycling cellular components, and its potentiation can help clear protein aggregates, such as amyloid-β, which are implicated in Alzheimer's disease.[12]
Caption: Latrepirdine's inhibition of mTOR signaling to induce autophagy.
Mitochondrial and Receptor Interactions
Latrepirdine is also proposed to exert neuroprotective effects by acting on mitochondria and various neurotransmitter receptors. It can inhibit the mitochondrial permeability transition pore, which makes mitochondria more resilient to stressors like lipid peroxidation and amyloid-β induced damage.[4] Additionally, it acts as an antagonist at NMDA, histamine (H₁), and serotonin (e.g., 5-HT₆) receptors.[4][10]
References
- 1. Latrepirdine - Wikipedia [en.wikipedia.org]
- 2. The rise and fall of Dimebon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 7. Latrepirdine | C21H25N3 | CID 197033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. Compound: LATREPIRDINE (CHEMBL589390) - ChEMBL [ebi.ac.uk]
- 10. medkoo.com [medkoo.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Latrepirdine Dihydrochloride: A Technical Overview of its Original Antihistaminic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrepirdine dihydrochloride, also known as Dimebon, is a compound that has garnered significant interest in the scientific community for its potential neuroprotective effects. However, before its investigation for neurodegenerative diseases, Latrepirdine was originally developed and utilized in Russia as a non-selective antihistamine.[1][2][3] This technical guide provides an in-depth exploration of the core antihistaminic properties of Latrepirdine, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. The information is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's initial pharmacological profile.
Quantitative Analysis of Receptor Binding Affinity
Latrepirdine exerts its antihistaminic effects through interaction with histamine H1 and H2 receptors. Its binding affinity for these receptors, along with that of other first-generation antihistamines it was compared against, is summarized in the table below. This quantitative data is crucial for understanding its potency and selectivity.
| Compound | H1 Receptor Kᵢ (nM) | H2 Receptor Kᵢ (nM) |
| Latrepirdine (Dimebon) | 2 [4][5] | 232 [4][5] |
| Diphenhydramine | 16[6] | >10,000 |
| Promethazine | 1.4[1] | >10,000 |
| Diazoline (Mebhydrolin) | Not available | Not available |
| Phencarol (Quifenadine) | 320 | No significant binding |
Note: Lower Kᵢ values indicate higher binding affinity.
Experimental Protocols
The initial characterization of Latrepirdine's antihistamine activity was conducted through a series of in vitro and in vivo experiments, primarily in guinea pigs, a standard model for assessing antihistaminic efficacy.
In Vitro: Isolated Guinea Pig Ileum Assay for H1 Receptor Antagonism
This assay is a classic method for determining the H1 antagonistic activity of a compound.
Objective: To quantify the ability of Latrepirdine to inhibit histamine-induced contractions of the guinea pig ileum.
Methodology:
-
Tissue Preparation: A segment of the ileum is isolated from a euthanized guinea pig and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂ and 5% CO₂).[7][8]
-
Contraction Induction: Histamine is added to the organ bath in increasing concentrations to establish a dose-response curve for its contractile effect.
-
Antagonist Application: The tissue is then incubated with varying concentrations of Latrepirdine for a predetermined period.
-
Challenge with Histamine: Following incubation with Latrepirdine, the tissue is again challenged with histamine, and a new dose-response curve is generated.
-
Data Analysis: The rightward shift in the histamine dose-response curve in the presence of Latrepirdine is used to calculate the pA₂ value, a measure of the antagonist's potency.
In Vivo: Histamine-Induced Bronchoconstriction in Guinea Pigs
This in vivo model assesses the protective effect of an antihistamine against a systemic allergic-like reaction.
Objective: To evaluate the ability of Latrepirdine to protect against histamine-induced bronchospasm in conscious guinea pigs.
Methodology:
-
Animal Preparation: Guinea pigs are pre-treated with a specific dose of Latrepirdine, typically administered orally or via injection.
-
Histamine Challenge: After a set period to allow for drug absorption, the animals are exposed to an aerosol of histamine solution in a closed chamber.[9][10]
-
Observation: The time until the onset of respiratory distress (dyspnea, convulsions) is recorded.
-
Endpoint: The ability of Latrepirdine to delay or prevent the onset of these symptoms compared to a control group is the primary measure of its antihistaminic activity. The original studies on Latrepirdine reported its antihistamine activity to be significantly greater than that of other antihistamines like diazoline, diphenhydramine, phencarol, and promethazine based on this or similar in vivo models.[1]
Signaling Pathways
Latrepirdine's antihistaminic effects are a direct consequence of its interaction with H1 and H2 histamine receptors, which triggers distinct intracellular signaling cascades.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Antagonism of this receptor by Latrepirdine blocks the downstream effects of histamine.
Histamine H2 Receptor Signaling Pathway
The histamine H2 receptor is also a GPCR, but it primarily couples to the Gs family of G-proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Latrepirdine's weaker antagonism at this receptor modulates these effects.
Conclusion
This compound was originally introduced as a potent antihistamine with high affinity for the H1 receptor and lower affinity for the H2 receptor. Its efficacy was established through standard preclinical models, demonstrating its ability to counteract histamine-mediated effects. While the focus of Latrepirdine research has shifted towards its potential in neurodegenerative disorders, a thorough understanding of its original antihistaminic properties provides a more complete pharmacological profile of this multifaceted compound. This foundational knowledge is essential for researchers exploring its diverse mechanisms of action and potential therapeutic applications.
References
- 1. The rise and fall of Dimebon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. From anti-allergic to anti-Alzheimer's: Molecular pharmacology of Dimebon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. curealz.org [curealz.org]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 9. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 10. phcog.com [phcog.com]
Latrepirdine's Preclinical Promise in Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Latrepirdine (dimebolin), a compound initially developed as an antihistamine, has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases.[1][2][3] Extensive early preclinical research has explored its neuroprotective mechanisms, revealing a multi-target profile that includes the modulation of mitochondrial function, enhancement of autophagy, and interaction with various neurotransmitter receptors.[2][3] Despite promising initial findings, latrepirdine ultimately failed in late-stage clinical trials for Alzheimer's and Huntington's diseases.[2] This guide provides an in-depth technical overview of the core preclinical studies that defined its neuroprotective potential, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways investigated.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early preclinical studies of latrepirdine, offering a comparative look at its efficacy across different experimental models of neurodegeneration.
Table 1: Receptor Binding Affinity and Ion Channel Modulation of Latrepirdine
| Target | Species | Assay Type | Value (IC50/Ki) | Reference |
| NMDA Receptor | Mouse | Electrophysiology | IC50: 10 µM | [3] |
| High-Voltage Activated Ca2+ Channels | Mouse | Electrophysiology | IC50: 50 µM | [3] |
| L-type Ca2+ Channels | Rat | Electrophysiology | IC50: 57 µM | [3] |
| 5-HT6 Receptor | Human | Radioligand Binding | Ki: 26 nM | [3] |
| 5-HT6 Receptor | Rat | Radioligand Binding | Ki: 119 nM | [3] |
Table 2: Neuroprotective and Cellular Effects of Latrepirdine
| Experimental Model | Assay | Latrepirdine Concentration | Effect | Reference |
| Cerebellar Granule Cells (Aβ-induced toxicity) | Cell Viability | 25 µM | ~45% increase in neuron survival | [3] |
| SH-SY5Y Cells (TDP-43 aggregation) | Protein Aggregation | 5 µM | 45% reduction in TDP-43 inclusions | [3] |
| SH-SY5Y Cells (TDP-43 aggregation) | Protein Aggregation | 10 µM | 60% reduction in TDP-43 inclusions | [3] |
| SH-SY5Y Cells (TDP-43 aggregation) | Protein Aggregation | 20 µM | 70% reduction in TDP-43 inclusions | [3] |
| Cortical, Hippocampal, and Spinal Cord Neurons | Neurite Outgrowth | 0.1 - 100 nM | Induced neurite outgrowth | [3] |
| N2a and HeLa Cells | Autophagy Induction | 5 nM - 50 µM | Increased LC3-II levels | [1] |
| TgCRND8 Mice | Aβ42 Accumulation | 3.5 mg/kg/day (chronic) | Reduction in insoluble Aβ42 | [1] |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways through which latrepirdine exerts its neuroprotective effects and a typical experimental workflow for its preclinical evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of latrepirdine.
Neuroprotection Assessment using MTT Assay in SH-SY5Y Cells
This protocol is designed to assess the protective effects of latrepirdine against a neurotoxic insult (e.g., Aβ peptides) in the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Latrepirdine stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Neurotoxic agent (e.g., aggregated Aβ1-42 peptides)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Pre-treatment with Latrepirdine: After 24 hours, replace the medium with fresh medium containing various concentrations of latrepirdine (e.g., 1, 10, 25, 50 µM). Include a vehicle control group. Incubate for 2 hours.
-
Induction of Neurotoxicity: Following pre-treatment, add the neurotoxic agent (e.g., 25 µM aggregated Aβ1-42) to the wells (except for the control group).
-
Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Remove the culture medium from each well.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.[4]
-
After incubation, carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.[4]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group (untreated cells).
Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening
This protocol describes a method to assess the effect of latrepirdine on the opening of the mPTP using the calcein-AM/CoCl2 quenching assay.
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y or primary neurons)
-
Calcein-AM (acetoxymethyl ester)
-
Cobalt chloride (CoCl2)
-
Ionomycin (or another agent to induce mPTP opening)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture cells on glass coverslips (for microscopy) or in suspension (for flow cytometry).
-
Latrepirdine Treatment: Treat the cells with the desired concentrations of latrepirdine for a specified duration.
-
Calcein-AM and CoCl2 Loading:
-
Induction of mPTP Opening:
-
For the positive control and experimental groups (to test latrepirdine's inhibitory effect), add an mPTP inducing agent (e.g., 5 µM ionomycin) for the final 5-10 minutes of incubation.[6]
-
-
Data Acquisition:
-
Fluorescence Microscopy: Wash the cells with HBSS and mount the coverslips. Observe the mitochondrial calcein fluorescence. A decrease in fluorescence intensity in the presence of the inducer indicates mPTP opening.
-
Flow Cytometry: Wash and resuspend the cells in HBSS. Analyze the calcein fluorescence using a flow cytometer. A shift to lower fluorescence intensity indicates mPTP opening.
-
-
Data Analysis: Quantify the fluorescence intensity. A preservation of fluorescence in latrepirdine-treated cells in the presence of the inducer indicates inhibition of mPTP opening.
Quantification of Autophagy by LC3-II Western Blot
This protocol details the measurement of the autophagosomal marker LC3-II by Western blot to assess latrepirdine-induced autophagy.
Materials:
-
Cultured cells (e.g., N2a or HeLa)
-
Latrepirdine
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3 (recognizing both LC3-I and LC3-II)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of latrepirdine (e.g., 5 nM to 50 µM) for different time points (e.g., 3 and 6 hours).[1] Include untreated controls.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE using a 12-15% polyacrylamide gel to resolve LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Perform densitometric analysis of the LC3-II band and normalize it to the loading control. An increase in the LC3-II/loading control ratio indicates an induction of autophagy. It is also common to analyze the LC3-II/LC3-I ratio.[1][7]
References
- 1. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latrepirdine - Wikipedia [en.wikipedia.org]
- 3. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Protocols for analysis of mitochondrial permeability transition pore opening in mouse somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Western blot detection of the autophagic protein LC3-II [bio-protocol.org]
The Rise and Fall of a Repurposed Antihistamine: A Technical History of Dimebon (Latrepirdine)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimebon (Latrepirdine) presents a compelling and cautionary tale in the annals of drug development. Initially introduced as an over-the-counter antihistamine in Russia in 1983, it was later repurposed for the treatment of neurodegenerative disorders, primarily Alzheimer's disease (AD) and Huntington's disease (HD).[1][2] The journey of Dimebon from a forgotten allergy medication to a promising neuroprotective agent, and its subsequent failure in pivotal Phase III clinical trials, offers valuable lessons for the scientific community. This in-depth technical guide provides a comprehensive overview of the discovery, history, medicinal chemistry, proposed mechanisms of action, and clinical evaluation of Dimebon, tailored for researchers, scientists, and drug development professionals.
Discovery and History: From Antihistamine to Neuroprotective Candidate
Dimebon, chemically known as 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole, was first synthesized in the Soviet Union and used as a non-selective H1 histamine receptor antagonist for allergic conditions.[1][3] Its initial use was at doses of 10-20 mg, two to three times a day.[3] As more selective antihistamines entered the market, Dimebon fell into obscurity.
In the early 1990s, a research group in Russia led by Dr. Sergey Bachurin began screening existing compounds for potential neuroprotective properties.[2][3] Their focus was on identifying compounds with activity against NMDA receptors, a known target in neurodegeneration. Through a whole-animal screen involving NMDA-induced seizures in mice, Dimebon was identified as a low-affinity NMDA receptor antagonist.[2][3] This discovery prompted further investigation into its potential for treating neurodegenerative diseases.
An initial open-label study in 14 patients with Alzheimer's disease suggested potential cognitive benefits.[2][3] These promising, albeit preliminary, results led to the patenting of Dimebon for neurodegenerative disorders and its subsequent licensing by the American biotechnology company Medivation, Inc.[1][2] Medivation, in partnership with Pfizer, initiated a comprehensive clinical development program to evaluate Dimebon's efficacy and safety in larger, more rigorous trials.[4]
Medicinal Chemistry and Pharmacokinetics
Dimebon is a tetracyclic gamma-carboline derivative. Its chemical structure is distinct from other antihistamines and neuroprotective agents.
Pharmacokinetics:
-
Absorption and Bioavailability: Dimebon is orally bioavailable.
-
Distribution: It is known to cross the blood-brain barrier.
-
Metabolism: Information on its metabolic pathways is not extensively detailed in the provided search results.
-
Elimination: The elimination half-life and primary routes of excretion are not specified in the provided search results.
Proposed Mechanisms of Action
The exact mechanism of action of Dimebon has been a subject of considerable debate and investigation. Several hypotheses have been proposed, reflecting the drug's multi-target profile.
Modulation of Neurotransmitter Receptors
Dimebon exhibits affinity for a range of neurotransmitter receptors, which was initially believed to contribute to its cognitive-enhancing effects.
-
Histamine H1 Receptor Antagonism: As an antihistamine, its primary action is the blockade of H1 receptors.[1]
-
Serotonin 5-HT6 Receptor Antagonism: Dimebon is also an antagonist of the 5-HT6 receptor, a target being explored for cognitive enhancement in AD.[2][3]
-
NMDA Receptor Antagonism: Its initial rediscovery was based on its weak antagonist activity at the N-methyl-D-aspartate (NMDA) receptor.[2][3]
Mitochondrial Stabilization
A key hypothesis for Dimebon's neuroprotective effects centered on its ability to stabilize mitochondrial function. Mitochondrial dysfunction is a well-established factor in the pathogenesis of neurodegenerative diseases.
-
Inhibition of Mitochondrial Permeability Transition Pore (mPTP): Dimebon was shown to inhibit the opening of the mPTP, a critical event in a form of programmed cell death known as apoptosis.[5][6] By preventing mPTP opening, Dimebon was thought to preserve mitochondrial integrity and prevent the release of pro-apoptotic factors.
Induction of Autophagy
More recent research has suggested that Dimebon may exert its effects through the induction of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and aggregated proteins.
-
mTOR-dependent Autophagy: Studies have indicated that Latrepirdine stimulates autophagy through the mammalian target of rapamycin (mTOR) signaling pathway.[1][7] This pathway is a central regulator of cellular growth and metabolism, and its inhibition is a known trigger for autophagy. By activating autophagy, Dimebon could potentially facilitate the clearance of toxic protein aggregates, such as amyloid-beta and alpha-synuclein, which are hallmarks of Alzheimer's and Parkinson's disease, respectively.[8][9]
Quantitative Data
Table 1: Receptor Binding Affinities (Ki) and IC50 Values of Dimebon
| Target | Action | Ki (nM) | IC50 (µM) | Reference(s) |
| Neurotransmitter Receptors | ||||
| Histamine H1 | Antagonist | 15.8 | [10] | |
| Serotonin 5-HT6 | Antagonist | 34 | [2] | |
| Serotonin 5-HT2c | Antagonist | 73 | [10] | |
| Serotonin 5-HT5A | Antagonist | 99 | [10] | |
| α1A-Adrenergic | Antagonist | 36 | [10] | |
| α1B-Adrenergic | Antagonist | 138 | [10] | |
| α1D-Adrenergic | Antagonist | 111 | [10] | |
| α2A-Adrenergic | Antagonist | 48 | [10] | |
| NMDA | Antagonist | 10 | [6][10] | |
| Enzymes | ||||
| Acetylcholinesterase (AChE) | Inhibitor | 42 | [2] | |
| Butyrylcholinesterase (BuChE) | Inhibitor | 7.9 | [2] | |
| Ion Channels | ||||
| Voltage-gated Ca2+ channels | Blocker | 50 - 57 | [2][6][11] |
Table 2: Summary of Key Clinical Trial Results for Dimebon in Alzheimer's Disease
| Trial Identifier | Phase | N | Treatment | Duration | Primary Outcome Measure(s) | Key Findings | Reference(s) |
| NCT00377715 | II | 183 | Dimebon 20 mg TID vs. Placebo | 12 months | ADAS-cog, CIBIC-plus | Statistically significant improvement in ADAS-cog and other measures compared to placebo at 6 and 12 months. | [12] |
| CONNECTION (NCT00838110) | III | 598 | Dimebon 20 mg TID vs. Placebo | 6 months | ADAS-cog, CIBIC-plus | Failed to meet primary endpoints; no significant difference between Dimebon and placebo. | [4] |
| CONCERT (NCT00675623) | III | 1,003 | Dimebon 20 mg TID + Donepezil vs. Placebo + Donepezil | 12 months | ADAS-cog, ADCS-ADL | Failed to meet primary endpoints. | [13] |
Table 3: Summary of Key Clinical Trial Results for Dimebon in Huntington's Disease
| Trial Identifier | Phase | N | Treatment | Duration | Primary Outcome Measure(s) | Key Findings | Reference(s) |
| DIMOND (NCT00497159) | II | 91 | Dimebon 20 mg TID vs. Placebo | 3 months | Safety and Tolerability, MMSE | Well-tolerated; modest but statistically significant improvement in MMSE. | [2] |
| HORIZON (NCT00683635) | III | 403 | Dimebon 20 mg TID vs. Placebo | 6 months | MMSE, CIBIC-plus | Failed to meet primary endpoints. | [14] |
Experimental Protocols
NMDA-Induced Seizure Model in Mice
This in vivo model was instrumental in the initial identification of Dimebon's neuroprotective potential.
Methodology:
-
A solution of the test agent (Dimebon) was administered to mice, typically via intraperitoneal injection.
-
After a predetermined time (e.g., 40 minutes), a solution of N-methyl-D-aspartate (NMDA) was injected directly into the lateral ventricle of the brain.
-
Control animals received a vehicle injection instead of the test agent.
-
The mice were then observed for behavioral changes, including running, jumping, and convulsions, which are characteristic of NMDA-induced neurotoxicity.
-
The primary endpoint was the prevention of convulsions and death, with the effective dose 50 (ED50) being calculated. For Dimebon, the ED50 was reported to be 42 mg/kg.[2]
Measurement of Mitochondrial Permeability Transition (MPT)
The effect of Dimebon on the mitochondrial permeability transition pore was assessed using isolated mitochondria.
Methodology:
-
Mitochondria were isolated from rat brain or liver tissue through differential centrifugation.
-
The isolated mitochondria were suspended in a buffered solution containing respiratory substrates.
-
Mitochondrial swelling, an indicator of mPTP opening, was induced by the addition of calcium ions (Ca2+).
-
Mitochondrial swelling was measured spectrophotometrically as a decrease in light absorbance at 540 nm.
-
The effect of Dimebon was evaluated by pre-incubating the mitochondria with the compound before the addition of Ca2+.
-
Inhibitors and inducers of the mPTP, such as cyclosporine A and atractyloside, were used as controls.[15]
Clinical Trial Methodology (Exemplified by the Phase II AD Study - NCT00377715)
This pivotal study provided the initial strong evidence for Dimebon's efficacy in Alzheimer's disease.
Study Design:
-
A randomized, double-blind, placebo-controlled, multicenter trial.[12]
-
Participants: 183 patients with mild-to-moderate Alzheimer's disease (Mini-Mental State Examination [MMSE] scores of 10-24).[12]
-
Intervention: Patients were randomized to receive either oral Dimebon (20 mg three times daily) or a matching placebo.[12]
-
Duration: The initial blinded treatment period was 6 months, followed by a 6-month blinded extension phase.[12]
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
-
MMSE
-
Neuropsychiatric Inventory (NPI)
-
Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale
-
-
Inclusion/Exclusion Criteria: Key inclusion criteria included a diagnosis of probable AD. Exclusion criteria included the use of other dementia medications.[16]
Visualizations of Signaling Pathways and Workflows
Caption: Proposed multi-target signaling pathways of Dimebon.
Caption: Generalized workflow of a Dimebon clinical trial.
The Discrepancy Between Early Promise and Late-Stage Failure
The stark contrast between the remarkably positive Phase II results and the definitive failures in the larger, multi-national Phase III trials of Dimebon remains a topic of significant discussion within the drug development community. Several factors may have contributed to this discrepancy:
-
Patient Population Differences: There may have been subtle but significant differences in the patient populations enrolled in the Russian Phase II trial compared to the global Phase III trials.
-
Placebo Effect: The placebo group in the Phase III trials did not decline as expected, making it more difficult to demonstrate a statistically significant benefit of the active treatment.
-
Mechanism of Action: The initial hypotheses regarding the primary mechanism of action (e.g., weak NMDA antagonism) may have been incorrect or insufficient to produce a robust clinical effect in a broader population. While the mitochondrial and autophagy-related mechanisms are compelling, their clinical relevance at therapeutic doses of Dimebon is still not fully elucidated.
-
Statistical Anomaly: The highly positive Phase II results could have been, in part, a statistical anomaly that was not reproducible in larger trials.
Conclusion and Future Directions
The story of Dimebon (Latrepirdine) underscores the complexities and challenges of developing effective treatments for neurodegenerative diseases. While it ultimately failed to reach the market as a therapy for Alzheimer's or Huntington's disease, its journey has provided valuable insights for the field. The investigation into its multi-target pharmacology has highlighted the potential of modulating pathways related to mitochondrial health and autophagy.
For researchers and drug development professionals, the case of Dimebon serves as a critical reminder of the importance of:
-
Thorough preclinical characterization: A deep understanding of a drug's mechanism of action is crucial before embarking on large and expensive late-stage clinical trials.
-
Robust and reproducible clinical trial design: Careful consideration of patient populations, appropriate endpoints, and the potential for variability in placebo response is paramount.
-
The potential of drug repurposing: While Dimebon was not successful, the strategy of exploring existing drugs for new indications remains a viable and potentially faster route to new therapies.
Future research may yet uncover the full potential of the gamma-carboline scaffold in the design of novel neuroprotective agents. A more nuanced understanding of the signaling pathways modulated by Dimebon and similar molecules could lead to the development of more targeted and effective therapies for the devastating neurodegenerative diseases that continue to pose a significant challenge to global health.
References
- 1. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer's mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The rise and fall of Dimebon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pfizer.com [pfizer.com]
- 5. Dimebon Does Not Ameliorate Pathological Changes Caused by Expression of Truncated (1–120) Human Alpha-Synuclein in Dopaminergic Neurons of Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Dimebon in cellular model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Latrepirdine stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Latrepirdine (Dimebon™) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Dimebon in cellular model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of dimebon on cognition, activities of daily living, behaviour, and global function in patients with mild-to-moderate Alzheimer's disease: a randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pfizer.com [pfizer.com]
- 14. pfizer.com [pfizer.com]
- 15. researchgate.net [researchgate.net]
- 16. Double-blind, Placebo-controlled Study of Oral Dimebon in Subjects With Mild to Moderate Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]
Latrepirdine's Impact on Mitochondrial Function and Bioenergetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrepirdine (formerly known as Dimebon) is a small-molecule compound initially developed and used as an antihistamine in Russia.[1][2] It garnered significant attention in the early 2000s for its potential as a neuroprotective and cognitive-enhancing agent, leading to clinical trials for Alzheimer's disease and Huntington's disease.[1][3][4] A central hypothesis for its neuroprotective effects revolved around its ability to enhance mitochondrial function and bioenergetics.[2][4][5] While later-stage clinical trials did not meet their primary endpoints, the investigation into latrepirdine's mechanism of action has provided valuable insights into the intricate relationship between cellular energy homeostasis and neuronal health.[1][5][6] This technical guide provides an in-depth analysis of the preclinical data on latrepirdine's effects on mitochondrial function, focusing on its core molecular mechanisms, quantitative effects, and the experimental protocols used to elucidate these properties.
Core Mechanism of Action: A Shift from Direct Mitochondrial Enhancement to AMPK Activation
Initial studies suggested that latrepirdine directly stabilized mitochondrial membranes and enhanced their function, particularly under conditions of stress.[5][7][8] However, subsequent research has revealed a more nuanced mechanism. The primary and most potent action of latrepirdine appears to be the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][3]
Latrepirdine activates AMPK at sub-nanomolar concentrations (as low as 0.1 nM).[1][3] This activation is dependent on the upstream kinases Liver Kinase B1 (LKB1) and Calcium/calmodulin-dependent protein kinase kinase beta (CaMKKβ).[1][3] The activation of AMPK by latrepirdine initiates a cascade of events aimed at restoring cellular energy balance, which in turn influences mitochondrial function.[1] It is now understood that many of the observed mitochondrial effects of latrepirdine are likely downstream consequences of AMPK activation rather than a direct interaction with mitochondria.[1][3]
Quantitative Effects of Latrepirdine on Bioenergetics
The following tables summarize the key quantitative findings from preclinical studies on latrepirdine. These studies were primarily conducted in primary neuronal cultures and human neuroblastoma cell lines (SH-SY5Y).
Table 1: Effects on Cellular Energy and Metabolism
| Parameter | Cell Type | Latrepirdine Concentration | Observed Effect | Citation |
| p-AMPK (Thr172) Levels | Cerebellar Granule Neurons | 0.1 nM | Significant increase after 24h | [1] |
| Intracellular ATP Levels | Cerebellar Granule Neurons | 0.1 nM | ~15% increase after 24h | [1] |
| Intracellular ATP Levels | SH-SY5Y Cells | Nanomolar concentrations | Increased | [7] |
| GLUT3 Translocation | Cerebellar Granule Neurons | 0.1 nM | Significant increase | [1] |
Table 2: Effects on Mitochondrial Parameters
| Parameter | Cell Type | Latrepirdine Concentration | Observed Effect | Citation |
| Mitochondrial TMRM Uptake | Cerebellar Granule Neurons | 0.1 nM | Significant increase after 60 min | [1] |
| Mitochondrial Membrane Potential (Δψm) | Primary Cortical Neurons & SH-SY5Y Cells | Nanomolar concentrations | Increased/Stabilized | [1][7] |
| Succinate Dehydrogenase Activity | Primary Cortical Neurons & SH-SY5Y Cells | Nanomolar concentrations | Increased | [7] |
| Mitochondrial DNA Content | Not specified | Not specified | No effect | [7] |
| PGC-1α mRNA Levels | Cerebellar Granule Neurons | Not specified | Unaltered after 24h | [1] |
Note: While TMRM uptake is often used as a proxy for mitochondrial membrane potential (Δψm), studies have shown that latrepirdine-induced increases in TMRM fluorescence are largely mediated by plasma membrane hyperpolarization, complicating a direct interpretation of its effect on Δψm alone.[1][3]
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to determine latrepirdine's effects on mitochondrial and cellular bioenergetics.
Measurement of Mitochondrial Membrane Potential (Δψm) using TMRM
-
Objective: To assess changes in mitochondrial membrane potential.
-
Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a manner dependent on the membrane potential. Increased fluorescence intensity indicates hyperpolarization.
-
Protocol Outline:
-
Cell Culture: Plate primary neurons or SH-SY5Y cells on glass-bottom dishes suitable for microscopy.
-
Latrepirdine Treatment: Treat cells with the desired concentration of latrepirdine (e.g., 0.1 nM) for a specified duration (e.g., 60 minutes).
-
TMRM Loading: Incubate cells with a low concentration of TMRM (e.g., 25-50 nM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 20-30 minutes at 37°C.
-
Imaging: Acquire fluorescence images using a confocal or epifluorescence microscope. Use an excitation wavelength of ~543 nm and an emission wavelength of ~570 nm.
-
Quantification: Measure the mean fluorescence intensity of mitochondrial regions of interest (ROIs) in both control and latrepirdine-treated cells using image analysis software (e.g., ImageJ).
-
Control: To confirm the signal is dependent on Δψm, a mitochondrial uncoupler like CCCP can be used to dissipate the potential and reduce TMRM fluorescence.[9]
-
Quantification of Intracellular ATP Levels
-
Objective: To measure the total cellular ATP content.
-
Principle: This assay is based on the luciferin-luciferase reaction, where the light produced is directly proportional to the amount of ATP present.
-
Protocol Outline:
-
Cell Culture and Treatment: Culture and treat cells with latrepirdine (e.g., 0.1 nM for 24 hours) in multi-well plates.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer that inactivates ATPases but preserves ATP.
-
Luciferase Assay: Add the cell lysate to a reaction mixture containing luciferase and D-luciferin.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Standard Curve: Generate a standard curve using known concentrations of ATP to determine the absolute ATP concentration in the samples.
-
Normalization: Normalize the ATP content to the total protein concentration in each sample, determined by a standard protein assay (e.g., BCA assay).
-
Western Blotting for AMPK Activation
-
Objective: To detect the activation of AMPK by measuring its phosphorylation at Threonine 172.
-
Principle: An antibody specific to the phosphorylated form of AMPK (p-AMPK Thr172) is used to detect the activated enzyme via immunoblotting.
-
Protocol Outline:
-
Protein Extraction: Treat cells with latrepirdine for various time points, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against p-AMPK (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total AMPK to normalize the p-AMPK signal.
-
Conclusion
Latrepirdine exerts significant effects on cellular bioenergetics, primarily through the potent activation of the energy-sensing enzyme AMPK.[1][3] This action leads to downstream effects including increased cellular ATP levels, enhanced glucose transporter translocation, and stabilization of the plasma membrane potential.[1] While initially believed to be a direct mitochondrial enhancer, the evidence now points to a more indirect mechanism where the observed mitochondrial benefits, such as increased TMRM uptake and resistance to calcium-induced stress, are largely consequences of this primary AMPK activation.[1][3][7] Latrepirdine does not appear to induce mitochondrial biogenesis.[1][7] Understanding this refined mechanism is crucial for the continued investigation of AMPK activators as potential therapeutic agents for neurodegenerative diseases characterized by metabolic and bioenergetic dysfunction.
References
- 1. Latrepirdine is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease [aginganddisease.org]
- 3. Latrepirdine is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Latrepirdine - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimebon (latrepirdine) enhances mitochondrial function and protects neuronal cells from death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays for Mitochondria Function | Thermo Fisher Scientific - JP [thermofisher.com]
Latrepirdine Dihydrochloride: A Deep Dive into its Autophagic Induction and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Latrepirdine dihydrochloride, initially developed as an antihistamine, has garnered significant attention for its neuroprotective and cognitive-enhancing properties, leading to its investigation in clinical trials for neurodegenerative disorders such as Alzheimer's and Huntington's disease.[1][2][3] While clinical outcomes have been varied, preclinical research has unveiled a compelling mechanism of action: the induction of autophagy.[1][4][5][6] This technical guide provides an in-depth exploration of latrepirdine's role in modulating autophagy, detailing the underlying signaling pathways, summarizing key experimental findings, and presenting relevant methodologies. The evidence collectively suggests that latrepirdine's ability to enhance the clearance of aggregation-prone proteins, such as amyloid-beta (Aβ) and α-synuclein, is a cornerstone of its therapeutic potential.[4][5][7][8][9]
Core Mechanism: Induction of Autophagy
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, making it a critical pathway for maintaining neuronal health.[1] Latrepirdine has been shown to stimulate autophagy through a multifaceted mechanism, primarily involving the modulation of the mTOR and AMPK signaling pathways, which are central regulators of cellular metabolism and growth.
Signaling Pathways
Latrepirdine's pro-autophagic effects are mediated through at least two interconnected pathways:
-
Inhibition of the mTOR Pathway: The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a master negative regulator of autophagy.[10] Latrepirdine treatment has been demonstrated to decrease the phosphorylation of mTOR and its downstream substrate, the S6 protein kinase (S6K). This inhibition of the mTOR signaling cascade relieves its suppressive effect on the autophagy-initiating ULK1 complex, thereby promoting the formation of autophagosomes.
-
Activation of AMPK: AMP-activated protein kinase (AMPK) is a cellular energy sensor that, when activated under conditions of low energy, initiates catabolic processes like autophagy to restore homeostasis.[10][11] Latrepirdine has been identified as a potent activator of AMPK.[11][12] Activated AMPK can induce autophagy both by directly phosphorylating components of the autophagy machinery and by inhibiting the mTORC1 complex.[10][11] The activation of AMPK by latrepirdine appears to be dependent on the upstream kinases LKB1 and CaMKKβ.[11]
-
Dependence on Core Autophagy Machinery: The induction of autophagy by latrepirdine is contingent on the core cellular machinery. Studies using mouse embryonic fibroblasts (MEFs) deficient in the essential autophagy-related gene Atg5 have shown that latrepirdine's ability to clear protein aggregates and degrade the autophagy substrate p62 is abrogated, confirming its reliance on a canonical autophagic pathway.[5][6][13]
Quantitative Data from Preclinical Studies
Latrepirdine's effect on autophagy has been quantified across various models, from yeast to mammalian cells and in vivo mouse models. The data consistently demonstrates a dose-dependent induction of autophagy and subsequent clearance of pathogenic proteins.
Table 1: Effect of Latrepirdine on Autophagy Markers in Cultured Cells
| Cell Line | Concentration | Treatment Duration | Effect on LC3-II Levels | Effect on p62 Levels | Reference |
| N2a Neuroblastoma | 5, 500 nM, 50 µM | 3 or 6 hours | Significant, dose-dependent increase | Trend toward reduction at 50 µM | |
| HeLa (eGFP-LC3) | 50 µM | 6 hours | Marked increase in eGFP-LC3 puncta | Not Assessed | [14] |
| WT MEFs | 50 µM | 3 hours | Increase in LC3-II | Significant decrease | |
| ATG5-/- MEFs | 50 µM | 3 hours | No change in LC3-II | No change | [15] |
| SH-SY5Y (α-syn) | Range of conc. | Not specified | Not specified | Not specified | [4] |
Table 2: Effect of Latrepirdine on Pathogenic Protein Clearance
| Model System | Protein Target | Concentration | Treatment Duration | Reduction in Protein Levels | Reference |
| S. cerevisiae (Yeast) | GFP-Aβ42 | 2.5 - 5 µM | 4-5 hours | ~40-50% reduction in GFP fluorescence | [1] |
| SH-SY5Y Cells | α-synuclein | Not specified | Not specified | Monomer: 52.7% (soluble), 68.0% (total). Aggregates: 74.8% (insoluble) | [4] |
| TgCRND8 Mice | Aβ42 | Not specified | Chronic | Reduction in Aβ deposition | [5][13] |
| Wild-type Mice | α-synuclein | 3.5 mg/kg/day | 21 days | Reduction of α-synuclein monomer | [4] |
| N2a (Swedish APP) | Intracellular Aβ | 50 µM | 3 hours | Significant decrease | [15] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail the methodologies employed in seminal studies investigating latrepirdine's role in autophagy.
Cell Culture and Latrepirdine Treatment
-
Cell Lines: Mouse neuroblastoma (N2a), human neuroblastoma (SH-SY5Y), HeLa cells stably expressing eGFP-LC3, and wild-type or ATG5-/- Mouse Embryonic Fibroblasts (MEFs) are commonly used.
-
Culture Conditions: Cells are maintained in standard media (e.g., DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin, incubated at 37°C in a 5% CO2 atmosphere.
-
Latrepirdine Preparation: this compound is dissolved in sterile double-distilled water to create a concentrated stock solution (e.g., 30 mM), from which working aliquots (e.g., 1 mM) are prepared and stored at -80°C. Freshly thawed solutions are used for experiments.[1]
-
Treatment: Cells are treated with varying concentrations of latrepirdine (ranging from nM to µM) for specified durations (typically 3 to 24 hours) in complete media.[14] Vehicle controls (e.g., water) are run in parallel.
Assessment of Autophagy
Western Blot Analysis:
-
Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against key autophagy markers:
-
LC3: To detect both LC3-I and the lipidated, autophagosome-associated form, LC3-II. An increase in the LC3-II/LC3-I ratio or total LC3-II levels indicates increased autophagosome formation.[14]
-
p62/SQSTM1: An autophagy receptor that is itself degraded by autophagy. A decrease in p62 levels suggests increased autophagic flux.[14]
-
Signaling Proteins: Antibodies against total and phosphorylated forms of mTOR, S6K, and AMPK are used to probe the signaling pathways.[14][11]
-
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used for quantification.[14]
Fluorescence Microscopy for eGFP-LC3 Puncta:
-
Cell Culture: HeLa or N2a cells stably expressing the eGFP-LC3 fusion protein are cultured on glass coverslips.
-
Treatment: Cells are treated with latrepirdine or vehicle control.
-
Fixation and Imaging: Cells are fixed with 4% paraformaldehyde, mounted on slides, and imaged using a fluorescence microscope.
-
Quantification: The formation of distinct green fluorescent puncta, representing the recruitment of eGFP-LC3 to autophagosome membranes, is quantified. An increase in the number of puncta per cell indicates autophagy induction.[14]
Yeast-Based Autophagy and Toxicity Assays
Saccharomyces cerevisiae is a powerful model for studying conserved pathways like autophagy.[1]
-
Pho8Δ60 Assay (Nonspecific Autophagy): This quantitative assay measures the transport of a modified alkaline phosphatase (Pho8Δ60) to the yeast vacuole (lysosome equivalent), where it becomes active. Increased activity upon latrepirdine treatment indicates enhanced autophagy.[1][4]
-
GFP-Atg8 Processing Assay: Atg8 (the yeast homolog of LC3) is fused to GFP. Upon autophagy induction, GFP-Atg8 is delivered to the vacuole and the Atg8 portion is degraded, releasing free GFP. The accumulation of free GFP, detectable by Western blot, signifies autophagic flux.[1]
-
Aβ42 Toxicity Assay: Yeast strains expressing human Aβ42 are pre-treated with latrepirdine, rapamycin (positive control), or vehicle. Subsequently, cells are exposed to oligomeric Aβ42, and cell viability is measured by colony counting. Increased survival in latrepirdine-treated cells demonstrates a protective effect.[1]
In Vivo Animal Studies
-
Animal Models: TgCRND8 mice, which express a mutant form of human amyloid precursor protein (APP) and develop Aβ plaques, are a common model for Alzheimer's disease research.[5][13] Wild-type mice are used for studying effects on endogenous proteins like α-synuclein.[4]
-
Drug Administration: Latrepirdine (e.g., 3.5 mg/kg) or vehicle (saline) is administered chronically, often via daily intraperitoneal injections for several weeks.[4]
-
Analysis: Following the treatment period, brains are harvested for biochemical and immunohistological analysis. This includes Western blotting for autophagy markers and pathogenic proteins, and staining of brain sections to visualize and quantify Aβ plaque load.[4][5]
Conclusion and Future Directions
The body of preclinical evidence strongly supports the role of this compound as a potent inducer of autophagy. Its ability to activate the AMPK pathway while inhibiting mTOR signaling provides a dual, robust mechanism for enhancing the cellular clearance of pathogenic protein aggregates implicated in a range of neurodegenerative diseases.[14][11] Although latrepirdine's journey through clinical trials has yielded mixed results, its well-defined pro-autophagic activity is undeniable.[2]
For drug development professionals, latrepirdine may represent a valuable scaffold for the discovery of new, more potent, and selective autophagy-enhancing compounds.[3][4] Future research should focus on elucidating the direct molecular targets of latrepirdine to better understand how it modulates the AMPK and mTOR pathways. Furthermore, leveraging its mechanism to design novel therapeutics could pave the way for effective treatments for Alzheimer's disease, Parkinson's disease, and other debilitating proteinopathies.[4][7][16]
References
- 1. Latrepirdine (Dimebon™) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latrepirdine - Wikipedia [en.wikipedia.org]
- 3. Latrepirdine stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Latrepirdine stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Latrepirdine (Dimebon (TM)) Enhances Autophagy and Reduces Intracellul" by Prashant Bharadwaj, Giuseppe Verdile et al. [ro.ecu.edu.au]
- 9. Latrepirdine stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain. | Helen & Robert Appel Alzheimer’s Disease Research Institute [appel.weill.cornell.edu]
- 10. mdpi.com [mdpi.com]
- 11. Latrepirdine is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer's mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Latrepirdine stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain [boris-portal.unibe.ch]
Methodological & Application
Latrepirdine Dihydrochloride in Cell Culture: Application Notes and Protocols for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of latrepirdine dihydrochloride in cell culture studies, with a focus on its application in neurodegenerative disease research. Latrepirdine, initially developed as an antihistamine, has garnered significant interest for its neuroprotective properties and its potential to modulate key cellular pathways implicated in diseases such as Alzheimer's and Huntington's.
Mechanism of Action
Latrepirdine exhibits a multifaceted mechanism of action. A primary pathway of interest is its ability to induce autophagy, a cellular process for degrading and recycling damaged organelles and protein aggregates, through the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway.[1] Evidence suggests that latrepirdine treatment leads to a decrease in the phosphorylation of mTOR and its downstream substrate, the S6 kinase (S6K), thereby initiating the autophagic process.[1] This mechanism is crucial for clearing toxic protein aggregates, such as amyloid-beta (Aβ) and α-synuclein, which are hallmarks of several neurodegenerative disorders.[2][3]
Beyond autophagy, latrepirdine has been reported to stabilize mitochondrial function, modulate calcium homeostasis, and protect cultured cells from Aβ-induced cytotoxicity.[4] It has also been shown to influence the release of Aβ from cultured neuronal cells.[4]
Data Presentation: this compound Dosage in Cell Culture
The effective concentration of this compound can vary significantly depending on the cell line and the specific biological question being investigated. The following table summarizes dosages from various published studies.
| Cell Line | Application | Concentration Range | Incubation Time | Outcome | Reference |
| N2a (mouse neuroblastoma) | Autophagy Induction | 5 nM - 50 µM | 3 - 6 hours | Dose-dependent increase in LC3-II levels. | [1] |
| N2a (Swedish APP mutant) | Aβ Secretion | 500 pM - 5 µM | 6 hours | Increased extracellular Aβ levels. | [5] |
| HeLa (human cervical cancer) | Autophagy Induction | 50 µM | 6 hours | Increased eGFP-LC3 punctae formation. | [1] |
| SH-SY5Y (human neuroblastoma) | Neuroprotection (against Aβ) | 0.05 µM - 20 µM | 4 days | Protection against Aβ-induced LDH release. | [6] |
| SH-SY5Y (human neuroblastoma) | TDP43 Aggregation | 5 µM - 20 µM | 1 day | Concentration-dependent reduction in TDP43 inclusions. | [7] |
| Cerebellar Granule Cells (rat) | Neuroprotection (against Aβ) | 25 µM - 50 µM | Not specified | Increased neuronal survival. | [7] |
| Yeast (S. cerevisiae) | Autophagy Induction | 1 µM - 5 µM | 4 - 6 hours | Attenuated Aβ42-induced toxicity. | [8] |
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of latrepirdine-induced autophagy via the mTOR signaling pathway.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cienciavida.org [cienciavida.org]
- 4. Acute dosing of latrepirdine (Dimebon™), a possible Alzheimer therapeutic, elevates extracellular amyloid-β levels in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute dosing of latrepirdine (Dimebon), a possible Alzheimer therapeutic, elevates extracellular amyloid-beta levels in vitro and in vivo. [repository.cam.ac.uk]
- 6. The Effects of Latrepirdine on Amyloid-β Aggregation and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Latrepirdine (Dimebon™) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Latrepirdine Administration in Rodent Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrepirdine (formerly known as Dimebon) is a non-selective antihistamine that was historically used in Russia.[1][2] It garnered significant interest as a potential therapeutic for neurodegenerative disorders, including Alzheimer's disease (AD), following preliminary reports of its neuroprotective and cognitive-enhancing properties in various preclinical models.[3][4] Despite promising initial results in animal studies and early-phase human trials, latrepirdine ultimately failed to demonstrate efficacy in pivotal Phase III clinical trials for AD.[3][5]
The journey of latrepirdine from preclinical promise to clinical failure underscores the importance of thoroughly understanding a compound's mechanism of action.[3] In rodent models of AD, latrepirdine was shown to improve cognitive deficits, reduce the accumulation of pathogenic proteins like amyloid-beta (Aβ) and α-synuclein, and protect against neuronal cell death.[1][2][5] These beneficial effects are attributed to a multi-faceted mechanism of action, including the modulation of intracellular degradation pathways, stabilization of mitochondrial function, and interaction with multiple neurotransmitter receptors.[1][3][6]
A primary proposed mechanism is the induction of autophagy, a cellular process for clearing damaged organelles and protein aggregates, through the inhibition of the mTOR signaling pathway.[1][2][7] This document provides detailed application notes and experimental protocols for the administration of latrepirdine in rodent models of AD, based on key preclinical studies. It aims to serve as a comprehensive resource for researchers investigating neurodegenerative disease therapeutics.
Mechanism of Action: Autophagy Induction
In the context of Alzheimer's disease, the accumulation of toxic protein aggregates like Aβ is a key pathological feature. Latrepirdine has been shown to enhance the clearance of these proteins by stimulating macroautophagy (hereafter referred to as autophagy).[1][2] The proposed mechanism involves the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] Inhibition of mTOR leads to the activation of the autophagy cascade, promoting the formation of autophagosomes that engulf and degrade cellular waste, including Aβ peptides and their precursors.[1][7]
Caption: Latrepirdine's proposed mechanism of action via mTOR inhibition.
Quantitative Data Summary
The following tables summarize quantitative data from key in vivo and in vitro studies investigating latrepirdine in the context of Alzheimer's disease models.
Table 1: Summary of Latrepirdine Administration in Rodent Models of AD
| Rodent Model | Latrepirdine Dose & Regimen | Route | Key Findings | Reference |
| TgCRND8 Mice | 3.5 mg/kg/day for 31 days | i.p. | Improved learning behavior; Reduced accumulation of insoluble Aβ42 and α-synuclein. | [1][2] |
| Tg2576 Mice | 3.5 mg/kg (single dose) | i.p. | Increased Aβ levels in the interstitial fluid of the brain. | [4][8][9] |
| TgCRND8 Mice | 1 or 10 µM (acute treatment of isolated synaptoneurosomes) | N/A | Increased acute secretion of Aβx-42 from nerve terminals. | [8][9] |
Table 2: Summary of In Vitro Studies on Latrepirdine's Mechanism
| Cell Model | Latrepirdine Concentration | Duration | Key Findings | Reference |
| N2a Cells | 5 nM - 50 µM | 3 - 6 hours | Induced autophagy via mTOR pathway inhibition; Decreased p-mTOR and p-S6K levels. | [1][10] |
| HeLa Cells (eGFP-LC3) | 50 µM | 6 hours | Markedly enhanced the formation of autophagosomes (eGFP-LC3 punctae). | [1][10] |
| Cerebellar Granule Cells | 25 µM | Not Specified | Increased neuronal survival against Aβ toxicity by ~45%. | [4] |
| Cerebellar Granule Cells | 20 - 100 µM | Not Specified | Inhibited mitochondrial permeability transition induced by Aβ. | [4] |
Experimental Protocols
The following protocols are based on methodologies described in the cited literature. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines (e.g., IACUC).
Protocol 1: Chronic Latrepirdine Administration in TgCRND8 Mice
Objective: To assess the effect of chronic latrepirdine administration on cognitive performance and AD-related neuropathology in a transgenic mouse model.
Materials:
-
90-day-old male TgCRND8 mice and non-transgenic (nTg) wild-type littermates.[1]
-
Latrepirdine powder.[1]
-
Sterile 0.9% saline solution (vehicle).[1]
-
Standard animal housing and husbandry equipment.
-
Injection supplies (e.g., 1 mL syringes, 27-gauge needles).
Procedure:
-
Animal Acclimation: Individually house all mice and maintain them on a 12:12 light:dark cycle with ad libitum access to food and water. Allow for an acclimation period of at least one week before the start of the experiment.[1]
-
Group Assignment: Randomly assign both TgCRND8 and nTg mice to one of two treatment groups: Vehicle control or Latrepirdine. A typical group size is n=10 mice.[1]
-
Latrepirdine Preparation: Prepare a stock solution of latrepirdine in 0.9% saline to a final concentration that allows for the administration of 3.5 mg/kg in a standard injection volume (e.g., 100 µL for a 25g mouse).
-
Drug Administration: Administer a single intraperitoneal (i.p.) injection of either 3.5 mg/kg latrepirdine or an equivalent volume of 0.9% saline (vehicle) to each mouse once daily for 31 consecutive days.[1]
-
Monitoring: Monitor the animals daily for any signs of distress or adverse reactions to the treatment. Record body weights weekly.
-
Behavioral Testing: At the culmination of the 31-day treatment period, proceed with behavioral testing (see Protocol 2).[1]
-
Tissue Collection: Following behavioral testing, euthanize the mice according to approved IACUC protocols. Perfuse with phosphate-buffered saline (PBS) and collect brain tissue for subsequent immunohistological and biochemical analyses (e.g., Western blot, ELISA for Aβ42).[1]
Protocol 2: Cued and Contextual Fear Conditioning
Objective: To evaluate learning and memory deficits in mice following latrepirdine treatment.
Materials:
-
Fear conditioning apparatus (operant chamber with a grid floor for foot shocks, a speaker for auditory cues, and a video recording system).
-
Stoelting ANY-MAZE Fear Conditioning Software or equivalent for data analysis.[1]
Procedure (3-Day Paradigm):
-
Day 1: Training (Conditioning):
-
Place a mouse in the conditioning chamber and allow it to explore for 2 minutes (acclimation).
-
Present an auditory cue (conditioned stimulus, CS; e.g., an 80 dB tone) for 30 seconds.
-
During the final 2 seconds of the auditory cue, deliver a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds).
-
Repeat the CS-US pairing (e.g., 2-3 times) with an inter-trial interval of 1-2 minutes.
-
Leave the mouse in the chamber for an additional 1 minute before returning it to its home cage.
-
-
Day 2: Contextual Fear Testing:
-
Place the mouse back into the same chamber used for training.
-
Record the mouse's behavior for 5 minutes without presenting any cues or shocks.
-
Measure "freezing" behavior (the complete absence of movement except for respiration) as an indicator of fear memory associated with the context.[1]
-
-
Day 3: Cued Fear Testing:
-
Alter the context of the chamber to be distinct from the training environment (e.g., change the flooring, wall color, and odor).
-
Place the mouse in the altered chamber and allow it to acclimate for 3 minutes.
-
Present the auditory cue (CS) for 3 minutes without any foot shock.
-
Measure freezing behavior during the presentation of the cue as an indicator of fear memory associated with the cue.[1]
-
Data Analysis:
-
Quantify the percentage of time spent freezing for each testing phase using the analysis software. Compare the results between vehicle- and latrepirdine-treated groups for both TgCRND8 and nTg mice. A significant increase in freezing time in the latrepirdine-treated TgCRND8 group compared to the vehicle-treated TgCRND8 group indicates improved associative learning and memory.[1]
Caption: General workflow for in vivo latrepirdine studies in AD mouse models.
References
- 1. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer's mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Latrepirdine: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Latrepirdine - Wikipedia [en.wikipedia.org]
- 7. Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute dosing of latrepirdine (Dimebon), a possible Alzheimer therapeutic, elevates extracellular amyloid-beta levels in vitro and in vivo. [repository.cam.ac.uk]
- 9. Acute dosing of latrepirdine (Dimebon™), a possible Alzheimer therapeutic, elevates extracellular amyloid-β levels in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Latrepirdine Dihydrochloride for Huntington's Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrepirdine dihydrochloride (formerly known as Dimebon) is a small molecule that has been investigated for its potential therapeutic effects in neurodegenerative diseases, including Huntington's disease (HD). Initially developed as an antihistamine, its diverse pharmacological profile, which includes modulation of mitochondrial function and neurotransmitter systems, prompted its evaluation in disorders characterized by neuronal loss. This document provides detailed application notes and protocols for the use of this compound in preclinical research models of Huntington's disease, summarizing key quantitative data and experimental methodologies from published studies.
Mechanism of Action
Latrepirdine is thought to exert its effects through multiple mechanisms, making it a subject of interest in the complex pathology of Huntington's disease. The primary proposed mechanisms include:
-
Mitochondrial Stabilization: Latrepirdine has been shown to protect and enhance mitochondrial function.[1][2] This is particularly relevant to HD, where mitochondrial dysfunction is a key pathological feature.[3] It is suggested to stabilize mitochondrial membranes and inhibit the mitochondrial permeability transition pore, making mitochondria more resilient to cellular stress.[3]
-
NMDA Receptor Antagonism: Early research suggested that latrepirdine acts as a weak antagonist at the N-methyl-D-aspartate (NMDA) receptor.[3][4] Glutamate-mediated excitotoxicity, which involves the overactivation of NMDA receptors, is a well-established contributor to neuronal death in HD.
-
Modulation of Other Receptors: Latrepirdine also exhibits antagonist activity at histamine and serotonin receptors.[5]
-
Induction of Autophagy: More recent studies have indicated that latrepirdine can stimulate autophagy, a cellular process for clearing aggregated proteins.[6] This is a highly relevant mechanism for HD, which is caused by the aggregation of the mutant huntingtin protein.
Below is a diagram illustrating the proposed signaling pathways influenced by Latrepirdine in the context of neurodegeneration.
Caption: Proposed mechanisms of Latrepirdine's neuroprotective effects.
Quantitative Data from Clinical Trials
Latrepirdine has been evaluated in clinical trials for Huntington's disease, with mixed results. The following tables summarize the key quantitative outcomes from the Phase II (DIMOND) and Phase III (HORIZON) studies.
Table 1: Summary of the Phase II (DIMOND) Clinical Trial
| Parameter | Latrepirdine (n=46) | Placebo (n=45) | p-value | Reference |
| Dosage | 20 mg, three times daily | Matching placebo | - | [7] |
| Treatment Duration | 90 days | 90 days | - | [7] |
| Primary Outcome: Tolerability (% completing study) | 87% | 82% | Not significant | [1] |
| Secondary Outcome: Change in MMSE Score | +0.97 point improvement | Stable | 0.03 | [1] |
| Secondary Outcome: Change in UHDRS Total Motor Score | No significant difference | No significant difference | Not significant | [1] |
| Secondary Outcome: Change in ADAS-cog Score | No significant difference | No significant difference | Not significant | [1] |
Table 2: Summary of the Phase III (HORIZON) Clinical Trial
| Parameter | Latrepirdine | Placebo | p-value | Reference |
| Dosage | 20 mg, three times daily | Matching placebo | - | [8] |
| Treatment Duration | 6 months | 6 months | - | [8] |
| Co-Primary Endpoint: Change in MMSE Score | Did not achieve statistical significance | Did not achieve statistical significance | 0.39 | [8] |
| Co-Primary Endpoint: CIBIC-plus | Did not achieve statistical significance | Did not achieve statistical significance | 0.84 | [8] |
Experimental Protocols
This section provides detailed protocols for key experiments cited in the preclinical evaluation of Latrepirdine for Huntington's disease.
In Vivo Administration in a Huntington's Disease Mouse Model (Adapted from an Alzheimer's Disease Model Protocol)
This protocol is adapted from a study using a transgenic mouse model of Alzheimer's disease and can be applied to HD mouse models such as YAC128 or R6/2.[4][9]
Objective: To assess the in vivo efficacy of Latrepirdine.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Huntington's disease transgenic mice (e.g., YAC128 or R6/2) and wild-type littermates
-
Standard animal housing and care facilities
-
Behavioral testing apparatus (e.g., rotarod, open field)
Procedure:
-
Preparation of Latrepirdine Solution:
-
Dissolve this compound in sterile 0.9% saline to a final concentration of 3.5 mg/mL.
-
Prepare the solution fresh every 2 days and store at 4°C, protected from light.
-
-
Animal Dosing:
-
Administer Latrepirdine solution or vehicle (0.9% saline) to mice via intraperitoneal (i.p.) injection.
-
The recommended dosage is 3.5 mg/kg body weight, administered once daily.[9]
-
Treatment duration can vary depending on the study design, ranging from several weeks to months.
-
-
Behavioral Testing:
-
Perform a battery of behavioral tests to assess motor function, coordination, and cognitive deficits.
-
Rotarod Test:
-
Acclimatize mice to the rotarod apparatus for 2-3 days prior to testing.
-
On the test day, place the mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.
-
-
Open Field Test:
-
Place the mouse in the center of an open field arena.
-
Record activity for a set period (e.g., 15-30 minutes) using an automated tracking system.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and collect brain tissue for further analysis (e.g., Western blotting for mutant huntingtin levels, immunohistochemistry for neuronal markers).
-
Caption: Workflow for in vivo testing of Latrepirdine in HD mouse models.
In Vitro Glutamate-Induced Excitotoxicity Assay
This protocol is designed to assess the neuroprotective effects of Latrepirdine against glutamate-induced cell death in primary neuronal cultures.
Objective: To determine if Latrepirdine can protect neurons from glutamate-induced excitotoxicity.
Materials:
-
Primary neuronal cultures (e.g., cortical or striatal neurons from embryonic rodents)
-
This compound
-
L-glutamic acid
-
Neurobasal medium and B27 supplement
-
Cell viability assay kit (e.g., LDH release assay or MTT assay)
-
Multi-well culture plates
Procedure:
-
Cell Culture:
-
Plate primary neurons in multi-well plates coated with a suitable substrate (e.g., poly-D-lysine).
-
Culture the neurons in Neurobasal medium supplemented with B27 for at least 7 days to allow for maturation.
-
-
Latrepirdine Pre-treatment:
-
Prepare a stock solution of Latrepirdine in the culture medium.
-
Pre-treat the neuronal cultures with various concentrations of Latrepirdine (e.g., 10 µM, 20 µM, 50 µM) for 24 hours.[3] Include a vehicle control group.
-
-
Glutamate Insult:
-
Prepare a stock solution of L-glutamic acid in culture medium.
-
After the 24-hour pre-treatment with Latrepirdine, expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).
-
-
Washout and Recovery:
-
After the glutamate exposure, gently wash the cells twice with fresh, glutamate-free culture medium.
-
Return the cells to the incubator for a recovery period of 24 hours.
-
-
Assessment of Cell Viability:
-
Measure cell viability using a standard assay.
-
LDH Release Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells according to the manufacturer's instructions.
-
MTT Assay: Add MTT reagent to the cells and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection conferred by Latrepirdine by comparing the cell viability in Latrepirdine-treated, glutamate-exposed wells to the viability in vehicle-treated, glutamate-exposed wells.
-
Caption: Workflow for the in vitro glutamate-induced excitotoxicity assay.
Mitochondrial Membrane Potential Assay (JC-1)
This protocol describes the use of the JC-1 dye to measure changes in mitochondrial membrane potential in cells treated with Latrepirdine.
Objective: To assess the effect of Latrepirdine on mitochondrial membrane potential in a cellular model of Huntington's disease.
Materials:
-
Huntington's disease cell model (e.g., STHdhQ111/Q111 striatal cells or patient-derived fibroblasts)
-
This compound
-
JC-1 dye
-
Fluorescence microscope or plate reader
-
Culture medium
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
Procedure:
-
Cell Plating:
-
Plate the cells in a multi-well plate suitable for fluorescence imaging or plate reader analysis.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Latrepirdine Treatment:
-
Treat the cells with the desired concentrations of Latrepirdine for the specified duration (e.g., 24 hours). Include a vehicle control and a positive control group (to be treated with FCCP later).
-
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in culture medium).
-
Remove the culture medium from the cells and add the JC-1 staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, remove the staining solution and wash the cells once or twice with a suitable buffer (e.g., PBS or the assay buffer provided with the kit).
-
-
Imaging and Analysis:
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope with filters for both green (monomers, indicating low membrane potential) and red (J-aggregates, indicating high membrane potential) fluorescence.
-
Qualitatively assess the changes in the red/green fluorescence ratio.
-
-
Plate Reader:
-
Measure the fluorescence intensity at both the green (e.g., Ex/Em ~485/530 nm) and red (e.g., Ex/Em ~560/595 nm) wavelengths.
-
Calculate the ratio of red to green fluorescence for each well.
-
-
-
Data Interpretation:
-
An increase in the red/green fluorescence ratio in Latrepirdine-treated cells compared to vehicle-treated cells suggests a stabilization or hyperpolarization of the mitochondrial membrane potential.
-
The FCCP-treated positive control should show a significant decrease in the red/green ratio, confirming the validity of the assay.
-
Conclusion
This compound has a multifaceted mechanism of action that makes it a compound of interest for Huntington's disease research. While clinical trials have not demonstrated efficacy in patients, preclinical studies suggest neuroprotective effects that warrant further investigation into its underlying molecular mechanisms. The protocols provided here offer a starting point for researchers to explore the potential of Latrepirdine and similar compounds in cellular and animal models of Huntington's disease. Careful consideration of experimental design, including appropriate controls and outcome measures, is crucial for obtaining robust and reproducible data.
References
- 1. Latrepirdine is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Acute dosing of latrepirdine (Dimebon™), a possible Alzheimer therapeutic, elevates extracellular amyloid-β levels in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Assays for Quantifying the Bioenergetic Effects of Latrepirdine on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latrepirdine (formerly known as Dimebon) is a small molecule that has been investigated for its neuroprotective and cognition-enhancing properties, with its mechanism of action linked to the modulation of mitochondrial function.[1][2][3] Mitochondria are central to cellular bioenergetics, and dysfunction in these organelles is implicated in a host of neurodegenerative diseases.[4][5] Latrepirdine has been shown to improve mitochondrial function, particularly under conditions of cellular stress, by enhancing mitochondrial membrane potential (ΔΨm), increasing ATP production, and protecting against excitotoxicity.[6][7][8] This application note provides detailed protocols for a suite of assays designed to measure the effects of latrepirdine on mitochondrial respiration and related bioenergetic parameters. The methodologies are tailored for a high-throughput screening format, enabling robust evaluation of latrepirdine and its analogues.
Proposed Signaling Pathway of Latrepirdine
Latrepirdine's effects on mitochondrial bioenergetics are proposed to be mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[8][9] Activation of AMPK can lead to a cascade of events that enhance mitochondrial function and neuronal bioenergetics.
Caption: Proposed mechanism of Latrepirdine action.
Experimental Workflow Overview
A systematic approach is crucial for evaluating the effects of a compound on mitochondrial function. The following workflow outlines the key stages from cell culture to data analysis, incorporating multiple bioenergetic assays.
Caption: General workflow for assessing Latrepirdine's effects.
Data Presentation: Summary of Latrepirdine's Effects
The following tables summarize expected quantitative results from the described assays based on literature findings.[6][8][10] These tables are intended as a template for data presentation.
Table 1: Effect of Latrepirdine on Oxygen Consumption Rate (OCR) Parameters
| Parameter | Control | Latrepirdine (100 nM) | % Change |
|---|---|---|---|
| Basal Respiration (pmol/min) | 120 ± 8 | 135 ± 10 | +12.5% |
| ATP-Linked Respiration (pmol/min) | 95 ± 6 | 110 ± 8 | +15.8% |
| Maximal Respiration (pmol/min) | 250 ± 15 | 280 ± 18 | +12.0% |
| Proton Leak (pmol/min) | 25 ± 3 | 25 ± 4 | 0% |
| Spare Respiratory Capacity (%) | 108% | 107% | -0.9% |
Table 2: Effect of Latrepirdine on Key Bioenergetic and Viability Markers
| Assay | Parameter | Control | Latrepirdine (100 nM) | % Change |
|---|---|---|---|---|
| MMP Assay | TMRM Fluorescence (RFU) | 8500 ± 500 | 10200 ± 650 | +20.0% |
| ATP Assay | Luminescence (RLU) | 1.2M ± 0.1M | 1.5M ± 0.12M | +25.0% |
| ROS Assay | DCF Fluorescence (RFU) | 4500 ± 300 | 3800 ± 250 | -15.6% |
| MTT Assay | Absorbance (OD 570nm) | 0.85 ± 0.05 | 0.98 ± 0.06 | +15.3% |
Experimental Protocols
Protocol 1: Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer
This protocol measures key parameters of mitochondrial function by assessing OCR in real-time.[11][12][13]
Caption: Seahorse XF Mito Stress Test injection sequence.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, glutamine)
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Neuronal cells of interest (e.g., SH-SY5Y)
-
Latrepirdine stock solution
Procedure:
-
Cell Seeding: The day before the assay, seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow overnight.
-
Latrepirdine Treatment: On the day of the assay, treat cells with various concentrations of latrepirdine for the desired duration (e.g., 6 hours).[10] Include vehicle-only wells as a control.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution in a non-CO2 37°C incubator overnight.
-
Medium Exchange: One hour before the assay, remove the culture medium from the cell plate and wash twice with pre-warmed Seahorse XF assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 37°C incubator for 45-60 minutes.
-
Prepare Inhibitor Plate: Load the hydrated sensor cartridge ports with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) diluted in assay medium to achieve the desired final concentrations (e.g., 1.5 µM Oligomycin, 1.0 µM FCCP, 0.5 µM Rotenone/AA).[12]
-
Run Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer. Run the pre-programmed Mito Stress Test protocol. The instrument will measure basal OCR before sequentially injecting the inhibitors and measuring the subsequent OCR changes.
-
Data Analysis: After the run, normalize OCR data to cell number or protein content per well. Calculate key parameters: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol uses a potentiometric fluorescent dye, such as TMRM (Tetramethylrhodamine, Methyl Ester), to assess mitochondrial polarization.[8]
Materials:
-
Fluorescence plate reader or fluorescence microscope
-
Black-walled, clear-bottom 96-well plates
-
TMRM stock solution (e.g., 10 mM in DMSO)
-
FCCP (as a positive control for depolarization)
-
Complete cell culture medium and HBSS buffer
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with latrepirdine as described in Protocol 1, Step 1-2.
-
Dye Loading: Prepare a TMRM working solution (e.g., 20-100 nM) in pre-warmed culture medium. Remove the treatment medium from the cells and add the TMRM working solution.
-
Incubation: Incubate the plate for 20-30 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells twice with pre-warmed buffer (e.g., HBSS) to remove excess dye. Add fresh buffer to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence using a plate reader (e.g., Ex/Em ~549/573 nm). For positive controls, add FCCP (e.g., 10 µM) to designated wells to induce complete depolarization and measure the subsequent drop in fluorescence.
-
Data Analysis: Subtract the background fluorescence and express the data as a percentage of the vehicle control. A higher fluorescence intensity indicates a more hyperpolarized mitochondrial membrane.
Protocol 3: Cellular ATP Level Assay
This assay quantifies total cellular ATP using a luciferase-based bioluminescence system.[8]
Materials:
-
Luminescence plate reader
-
Opaque-walled 96-well plates suitable for luminescence
-
ATP determination kit (e.g., Promega ENLITEN®) containing luciferin-luciferase reagent
-
ATP standard for generating a standard curve
Procedure:
-
Cell Culture and Treatment: Seed cells in an opaque-walled 96-well plate and treat with latrepirdine.
-
Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's instructions to release intracellular ATP.
-
Reagent Addition: Add the luciferin-luciferase reagent to each well. This enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Luminescence Measurement: Incubate for the recommended time (e.g., 10 minutes) at room temperature, protected from light. Measure the luminescence intensity (RLU) using a plate reader.
-
Data Analysis: Generate an ATP standard curve. Normalize the RLU values of the samples to protein concentration and calculate the ATP concentration using the standard curve. Express data as a percentage of the vehicle control.
Protocol 4: Reactive Oxygen Species (ROS) Measurement
This protocol uses a cell-permeant probe, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), which fluoresces upon oxidation by ROS.[14]
Materials:
-
Fluorescence plate reader
-
Black-walled, clear-bottom 96-well plates
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
H₂O₂ or Menadione (as a positive control for ROS induction)[15]
-
HBSS buffer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with latrepirdine as previously described.
-
Probe Loading: Prepare a DCFH-DA working solution (e.g., 10-20 µM) in serum-free medium or HBSS. Remove the treatment medium, wash cells once with HBSS, and add the DCFH-DA working solution.
-
Incubation: Incubate for 30-45 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells twice with pre-warmed HBSS to remove unloaded probe. Add fresh HBSS to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (Ex/Em ~485/530 nm).
-
Data Analysis: Subtract background fluorescence and normalize the data to cell number or protein content. Express the results as a percentage of the vehicle control. A decrease in fluorescence suggests a reduction in ROS levels.
References
- 1. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease [aginganddisease.org]
- 2. Latrepirdine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimebon (latrepirdine) enhances mitochondrial function and protects neuronal cells from death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Latrepirdine is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Latrepirdine is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. content.protocols.io [content.protocols.io]
- 12. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 13. Seahorse XF cell mito stress test [bio-protocol.org]
- 14. DSpace [repository.tcu.edu]
- 15. The production of reactive oxygen species enhanced with the reduction of menadione by active thioredoxin reductase - Metallomics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Assessing Latrepirdine's Impact on Amyloid-Beta Levels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and detailed protocols for assessing the effects of latrepirdine on amyloid-beta (Aβ) levels. Latrepirdine (formerly known as Dimebon) is a compound that has been investigated for its potential therapeutic effects in neurodegenerative diseases, including Alzheimer's disease (AD).[1][2] A key pathological hallmark of AD is the accumulation of Aβ peptides into toxic aggregates.[1][2] Therefore, evaluating the impact of compounds like latrepirdine on Aβ production, aggregation, and clearance is a critical aspect of preclinical and clinical research.
While clinical trials for latrepirdine in AD ultimately did not show efficacy, the compound has been a subject of research for its neuroprotective properties and its proposed mechanisms of action, which include the modulation of Aβ aggregation and the enhancement of autophagy.[1][3][4][5] These notes are intended to guide researchers in designing and executing experiments to study the effects of latrepirdine and other potential therapeutics on Aβ pathology.
Application Notes
A variety of in vitro and in vivo techniques can be employed to assess how latrepirdine affects Aβ levels. These methods range from biochemical assays that measure Aβ aggregation to cell-based and in vivo models that evaluate the compound's impact on Aβ production, clearance, and toxicity.
Key Experimental Approaches:
-
Thioflavin-T (ThT) Fluorescence Assay: This is a widely used method to monitor the aggregation of Aβ peptides into fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.[6][7] However, it is important to note that some cyclic molecules may interfere with the ThT assay, potentially leading to misleading results.[1][2]
-
Western Blotting: This technique is used to separate and identify different Aβ species (monomers, oligomers, and larger aggregates) based on their molecular weight. It is a valuable tool for qualitatively and semi-quantitatively assessing changes in the distribution of Aβ oligomers in response to latrepirdine treatment.[1][8][9]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and quantitative method for measuring the concentration of specific Aβ isoforms, such as Aβ40 and Aβ42, in various biological samples, including cell culture media, cerebrospinal fluid (CSF), and brain homogenates.[10][11]
-
Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that allows for the direct visualization of the morphology and size of individual Aβ aggregates. This can provide valuable insights into how latrepirdine may alter the structure of Aβ oligomers and fibrils.[1][2]
-
Cell-Based Assays: Cultured neuronal cells (e.g., SH-SY5Y or N2a cells) that overexpress amyloid precursor protein (APP) or are treated with exogenous Aβ can be used to study the effects of latrepirdine on intracellular Aβ levels, Aβ-induced toxicity, and cellular clearance pathways like autophagy.[1][12][13]
-
In Vivo Microdialysis: This technique can be used in animal models of AD to measure the levels of Aβ in the brain's interstitial fluid in real-time, providing a dynamic view of how latrepirdine administration affects extracellular Aβ concentrations.[12]
Data Presentation
The following table summarizes quantitative data from selected studies on the effects of latrepirdine on amyloid-beta.
| Experimental System | Assay | Latrepirdine Concentration | Observed Effect on Amyloid-Beta | Reference |
| SH-SY5Y cells treated with Aβ oligomers | LDH Assay | 1 µM - 20 µM | Significantly reduced Aβ-induced LDH release, with a 35% reduction at 20 µM. | [1] |
| Aβ42 aggregation in vitro | Thioflavin-T Assay | Molar excess | Dose-dependently reduced ThT fluorescence, suggesting decreased aggregation. | [1] |
| Aβ42 aggregation in vitro | Western Blot & AFM | 1:10 (Aβ:latrepirdine) | Modest increase in the formation and size of Aβ aggregates. | [1][2] |
| N2a cells expressing Swedish APP | ELISA | 500 pM - 5 µM | Increased extracellular Aβ concentration by up to 64%. | [12] |
| Tg2576 APP transgenic mice | In vivo microdialysis | 3.5 mg/kg (i.p.) | Increased interstitial fluid Aβ by up to 40%. | [12] |
| Yeast model expressing GFP-Aβ42 | Immunoblotting | Not specified | Significantly reduced intracellular GFP-Aβ42 levels. | [4] |
| TgCRND8 APP transgenic mice | Immunohistochemistry | Chronic administration | Reduction in Aβ neuropathology. | [5] |
Experimental Protocols
Thioflavin-T (ThT) Fluorescence Assay for Aβ Aggregation
This protocol is for monitoring the effect of latrepirdine on the fibrillization of Aβ42 in vitro.
Materials:
-
Lyophilized Aβ42 peptide
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin-T (ThT) stock solution (e.g., 1 mM in water)
-
Latrepirdine stock solution (in DMSO or appropriate solvent)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Aβ42 Preparation: a. Dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL to ensure it is in a monomeric state.[14] b. Aliquot the solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator to form a peptide film. c. Store the dried peptide films at -80°C until use. d. Immediately before the assay, resuspend the Aβ42 film in a small volume of DMSO and then dilute to the final working concentration (e.g., 10 µM) in PBS.
-
Assay Setup: a. Prepare a master mix containing Aβ42 (e.g., 10 µM final concentration) and ThT (e.g., 10 µM final concentration) in PBS. b. In the wells of the 96-well plate, add different concentrations of latrepirdine or vehicle control (e.g., DMSO). c. Add the Aβ42/ThT master mix to each well to initiate the aggregation reaction. The final volume in each well should be consistent (e.g., 200 µL). d. Include controls: Aβ42 alone, latrepirdine alone, and buffer with ThT.
-
Data Acquisition: a. Place the plate in a fluorescence plate reader set to 37°C. b. Measure the ThT fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 48 hours. Shake the plate briefly before each reading.
-
Data Analysis: a. Subtract the background fluorescence (buffer with ThT) from all readings. b. Plot the fluorescence intensity against time for each condition. c. Analyze the kinetics of aggregation, including the lag time and the maximum fluorescence intensity, to determine the effect of latrepirdine.
Western Blotting for Aβ Oligomer Detection
This protocol describes the detection of Aβ oligomers from cell culture or in vitro aggregation assays following treatment with latrepirdine.
Materials:
-
Protein samples (from cell lysates or aggregation assays)
-
Tris-Tricine gels (10-20%)
-
PVDF membrane (0.2 µm)
-
Transfer buffer
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against Aβ (e.g., 6E10 or 4G8)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Methanol
-
Recombinant Aβ42 peptide (for control)
Procedure:
-
Sample Preparation: a. Load 20-100 µg of protein per lane. Do not boil the samples as this can alter Aβ aggregation.[8] b. Include a lane with a known amount of recombinant Aβ42 as a positive control.[8]
-
Electrophoresis: a. Run the samples on a Tris-Tricine gel, which provides better resolution for small peptides like Aβ.
-
Protein Transfer: a. Activate the PVDF membrane by incubating it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[8] b. Transfer the proteins from the gel to the PVDF membrane using a wet transfer system (e.g., 100V for 75 minutes).[8]
-
Immunodetection: a. After transfer, you can air-dry the membrane. Before blocking, re-activate with methanol.[8] b. For enhanced signal, some protocols recommend boiling the membrane in PBS for 5-10 minutes.[8] c. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary Aβ antibody (e.g., 6E10 or 4G8) overnight at 4°C.[8] e. Wash the membrane three times with TBST for 10 minutes each. f. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again as in step 4e.
-
Visualization: a. Apply the ECL substrate to the membrane. b. Detect the chemiluminescent signal using an imaging system or X-ray film. Longer exposures may be necessary to detect low-abundance oligomers.[8]
ELISA for Aβ40 and Aβ42 Quantification
This protocol provides a general outline for a sandwich ELISA to measure Aβ levels in cell culture supernatant or other biological fluids. Commercial ELISA kits are widely available and their specific instructions should be followed.[10][11][15]
Materials:
-
Commercial Aβ40 or Aβ42 ELISA kit (containing capture antibody-coated plate, detection antibody, standard peptides, buffers, and substrate)
-
Samples (e.g., cell culture media)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation: a. Bring all reagents and samples to room temperature. b. Prepare serial dilutions of the Aβ standard peptide provided in the kit to generate a standard curve. c. Dilute samples if necessary to fall within the range of the standard curve.
-
Assay: a. Add standards and samples to the appropriate wells of the antibody-coated microplate. b. Incubate as per the kit's instructions (e.g., overnight at 4°C or for a few hours at room temperature).[11] c. Wash the plate several times with the provided wash buffer to remove unbound substances. d. Add the biotinylated detection antibody to each well and incubate. e. Wash the plate again. f. Add the HRP-conjugated streptavidin (or secondary antibody) and incubate. g. Wash the plate a final time. h. Add the TMB substrate solution to each well and incubate in the dark until color develops. i. Stop the reaction by adding the stop solution.
-
Data Analysis: a. Read the absorbance of each well at 450 nm. b. Generate a standard curve by plotting the absorbance versus the concentration of the Aβ standards. c. Use the standard curve to determine the concentration of Aβ in your samples.
Cell-Based Neuroprotection Assay (LDH Release)
This protocol assesses the ability of latrepirdine to protect neuronal cells from Aβ-induced cytotoxicity by measuring the release of lactate dehydrogenase (LDH).[1]
Materials:
-
SH-SY5Y neuroblastoma cells (or other suitable neuronal cell line)
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Aβ42 oligomer preparation
-
Latrepirdine stock solution
-
Commercial LDH cytotoxicity assay kit
-
96-well clear cell culture plate
Procedure:
-
Cell Culture: a. Plate SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: a. Pre-treat the cells with various concentrations of latrepirdine for a specified time (e.g., 1-2 hours). b. Add prepared Aβ42 oligomers (e.g., 20 µM) to the wells. c. Include the following controls:
- Untreated cells (negative control for LDH release).
- Cells treated with Aβ42 only (positive control for toxicity).
- Cells treated with latrepirdine only (to check for drug toxicity).
- A maximum LDH release control (by lysing a set of untreated cells with the lysis buffer provided in the kit). d. Incubate the plate for 24-48 hours at 37°C.
-
LDH Measurement: a. Carefully collect the cell culture supernatant from each well. b. Follow the instructions of the LDH assay kit to measure the LDH activity in the supernatant. This typically involves adding a reaction mixture and measuring the absorbance after a specific incubation time.
-
Data Analysis: a. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Maximum LDH Release Absorbance - Negative Control Absorbance)] * 100 b. Plot the % cytotoxicity against the latrepirdine concentration to determine its neuroprotective effect.
Mandatory Visualizations
Caption: Hypothetical pathway of latrepirdine-induced autophagy for Aβ clearance.
Caption: Workflow for assessing latrepirdine's impact on Aβ aggregation.
References
- 1. The Effects of Latrepirdine on Amyloid-β Aggregation and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Latrepirdine on Amyloid-β Aggregation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Latrepirdine (Dimebon™) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Investigating in Vitro Amyloid Peptide 1–42 Aggregation: Impact of Higher Molecular Weight Stable Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4.8. Western blot analysis of Aβ oligomers [bio-protocol.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Human β Amyloid (1-42) ELISA Kit Wako [fujifilmbiosciences.fujifilm.com]
- 12. Acute dosing of latrepirdine (Dimebon), a possible Alzheimer therapeutic, elevates extracellular amyloid-beta levels in vitro and in vivo. [repository.cam.ac.uk]
- 13. Latrepirdine (dimebon) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 15. novamedline.com [novamedline.com]
Protocol for dissolving latrepirdine dihydrochloride for experiments
Application Note & Protocol: Latrepirdine Dihydrochloride
Topic: Protocol for Dissolving this compound for Experimental Use Audience: Researchers, scientists, and drug development professionals.
Abstract
Latrepirdine (also known as Dimebon) is a neuroactive compound that has been investigated for its therapeutic potential in neurodegenerative disorders such as Alzheimer's and Huntington's disease[1][2]. Initially developed as an antihistamine in Russia, its complex mechanism of action, which includes mitochondrial stabilization, multi-receptor antagonism, and activation of cellular stress-response pathways, has made it a subject of significant research interest[2][3][4]. Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the dissolution, storage, and application of this compound for both in vitro and in vivo studies.
Chemical Properties and Solubility
This compound (CAS No: 97657-92-6) is the salt form of the parent compound latrepirdine[5]. Understanding its solubility is the first step in designing a successful experimental workflow.
Table 1: Solubility of this compound
| Solvent | Reported Solubility / Concentration | Notes | Source(s) |
|---|---|---|---|
| DMSO | ≥19.6 mg/mL | A common solvent for creating high-concentration stock solutions. | [6][7] |
| Water | Soluble; used to prepare 30 mM stock | Sterile, double-distilled water is recommended for aqueous stocks. | [8] |
| Aqueous Acetonitrile | Soluble in 30% ACN + 0.1% Formic Acid | Primarily used for preparing analytical standards for techniques like HPLC. | [9] |
| Corn Oil | Forms a homogeneous suspension | Used as a vehicle for oral administration in animal studies. Sonication can aid in creating a uniform suspension. |[9] |
Recommended Working Concentrations
The effective concentration of latrepirdine can vary significantly depending on the experimental model and the biological question being addressed. A wide range of concentrations has been reported in the literature.
Table 2: Exemplary Concentrations for In Vitro & In Vivo Studies
| Experiment Type | Concentration Range | Specific Application Example | Source(s) |
|---|---|---|---|
| In Vitro | 0.01 nM - 100 nM | Neuroprotection against glutamate excitotoxicity in primary neurons. The most potent effect was noted at 0.1 nM. | [4] |
| 0.1 nM - 100 nM | Induction of neurite outgrowth from cortical and hippocampal neurons. | [1] | |
| 500 pM - 5 µM | Assessment of Amyloid-β (Aβ) secretion in N2a neuroblastoma cells. | [10] | |
| 1 µM - 20 µM | Potentiation of AMPA receptor activity in rat cerebellar neurons. | [1] | |
| 5 µM - 20 µM | Prevention of TDP-43 protein aggregation in SH-SY5Y cells. | [1] | |
| 1 µM - 5 µM | Enhancement of autophagy in yeast models expressing GFP-Aβ42. | [8] | |
| In Vivo | 0.05 - 5.0 mg/kg (p.o.) | Dose-dependent increase in plasma and brain concentration in rats. | [1] |
| 3.5 mg/kg (i.p.) | Study of Aβ levels in the interstitial fluid of APP transgenic mice. | [10] |
| | 10 mg/kg (p.o.) | Administration in corn oil for assessing cognitive-enhancing effects in animal models. |[9] |
Experimental Protocols
4.1 Materials and Equipment
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, double-distilled water (ddH₂O) or phosphate-buffered saline (PBS)
-
Appropriate cell culture medium or in vivo vehicle (e.g., corn oil, sterile saline)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, for suspensions)
-
Sterile syringe filters (0.22 µm)
4.2 Protocol 1: Preparation of High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting point for subsequent dilutions.
4.2.1 DMSO as a Solvent (Recommended for most in vitro work)
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock, weigh 3.92 mg.
-
Dissolution: Add the appropriate volume of cell culture-grade DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 3.92 mg of powder.
-
Mixing: Cap the tube securely and vortex at maximum speed until the solid is completely dissolved. Gentle warming to 37°C can be used if dissolution is slow[11].
-
Sterilization (Optional): If required, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks)[12]. The solid compound is stable for at least four years when stored correctly[13].
4.2.2 Water as a Solvent
-
Weighing: As described in 4.2.1, weigh 3.92 mg of the compound to make 1 mL of a 10 mM solution.
-
Dissolution: Add the appropriate volume of sterile ddH₂O. One study successfully created a 30 mM stock solution in water[8].
-
Mixing: Vortex thoroughly until fully dissolved.
-
Storage: Aliquot and store at -80°C[8].
4.3 Protocol 2: Preparation of Working Solutions
4.3.1 In Vitro Working Solutions for Cell Culture
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.
-
Dilution: Perform serial dilutions from your high-concentration stock solution. To minimize DMSO concentration in the final culture, it is crucial to perform a multi-step dilution.
-
Example Dilution: To achieve a final concentration of 100 nM in 10 mL of medium:
-
First, dilute the 10 mM DMSO stock 1:100 in sterile PBS or medium to create a 100 µM intermediate stock. (e.g., 2 µL of 10 mM stock into 198 µL of medium).
-
Then, add 10 µL of the 100 µM intermediate stock to 10 mL of the final culture medium. This results in a final DMSO concentration of 0.01%, which is well-tolerated by most cell lines.
-
-
Final Mix: Gently mix the medium containing latrepirdine before adding it to the cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
4.3.2 In Vivo Formulation (Suspension for Oral Gavage)
-
Weighing: Calculate and weigh the total amount of this compound needed for the entire study group based on the desired dose (e.g., 10 mg/kg) and the weight of the animals[9].
-
Vehicle Addition: Add the calculated amount of vehicle (e.g., corn oil) to achieve the final desired concentration for dosing (e.g., 5 mL/kg)[9].
-
Homogenization: Mix the compound and vehicle in a porcelain mortar and triturate with a pestle until a homogeneous suspension is formed. For larger volumes, a mechanical homogenizer can be used[9].
-
Sonication: Sonicate the suspension for approximately 10 minutes at room temperature to ensure uniformity[9].
-
Administration: Keep the suspension under continuous stirring during dosing to prevent settling. Prepare the formulation fresh and administer it within a few hours to avoid potential changes in the compound's physical form[9].
Visualized Workflows and Pathways
5.1 Latrepirdine Solution Preparation Workflow
Caption: Workflow for preparing this compound solutions.
5.2 Proposed Signaling Pathways of Latrepirdine
Caption: Multifaceted signaling pathways of latrepirdine.
References
- 1. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Latrepirdine - Wikipedia [en.wikipedia.org]
- 4. Latrepirdine is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. glpbio.com [glpbio.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Latrepirdine (Dimebon™) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences in bioavailability and cognitive-enhancing activity exerted by different crystal polymorphs of latrepirdine (Dimebon®) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute dosing of latrepirdine (Dimebon), a possible Alzheimer therapeutic, elevates extracellular amyloid-beta levels in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Latrepirdine dihydrochloride inconsistent results in clinical trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of Latrepirdine dihydrochloride. The information is designed to address the challenges arising from the inconsistent results observed in clinical trials and to assist researchers in designing and interpreting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what were its intended therapeutic applications?
A1: Latrepirdine (also known as Dimebon) is an antihistamine that was later investigated as a potential treatment for neurodegenerative disorders, primarily Alzheimer's disease and Huntington's disease.[1][2] Preclinical studies suggested neuroprotective and cognitive-enhancing properties.[1][2][3] However, it failed to show efficacy in pivotal Phase III clinical trials, leading to the discontinuation of its development for these indications.[1][2][4]
Q2: What are the proposed mechanisms of action for Latrepirdine?
A2: The exact mechanism of action for Latrepirdine remains unclear, but several have been proposed based on preclinical research. These include:
-
Mitochondrial Function Enhancement: Latrepirdine has been shown to improve mitochondrial function by enhancing mitochondrial membrane potential and ATP production.[5][6]
-
AMP-activated Protein Kinase (AMPK) Activation: It is a potent activator of AMPK, a key energy sensor in cells.[7][8]
-
Autophagy Induction: Latrepirdine has been demonstrated to stimulate autophagy, a cellular process for clearing damaged components and aggregated proteins.[9][10][11][12][13]
-
Receptor Modulation: It interacts with multiple receptors, including histamine, adrenergic, and serotonin receptors.[1][14]
Q3: Why were the clinical trial results for Latrepirdine inconsistent?
A3: The discrepancy between promising Phase II and failed Phase III trials is likely multifactorial.[2][15] Potential reasons include:
-
Differences in Patient Populations: There may have been significant differences in the patient populations recruited for the Phase II and Phase III trials.[15][16]
-
Placebo Group Performance: In the Phase III trials, the placebo group did not decline as expected, making it difficult to demonstrate a therapeutic benefit of the drug.[15][16]
-
Bioavailability and Polymorphism: Recent studies have shown that different crystal polymorphs of Latrepirdine exhibit different bioavailability and cognitive-enhancing effects in animal models.[17][18] This could have led to variability in drug exposure in clinical trials if the specific polymorph was not controlled.
Troubleshooting Guide for Experimental Studies
Problem 1: Lack of Reproducibility in in vitro Neuroprotection Assays
Possible Cause: Inconsistent cellular stress induction or inappropriate Latrepirdine concentration.
Troubleshooting Steps:
-
Optimize Stressor Concentration: Ensure the concentration of the neurotoxic agent (e.g., glutamate, Aβ oligomers) is optimized to induce a consistent level of cell death (typically 40-60%) to provide a sufficient window to observe a protective effect.
-
Verify Latrepirdine Concentration: Preclinical studies have shown neuroprotective effects at (sub)nanomolar concentrations (e.g., 0.1 nM).[7] Higher concentrations may not be effective.[7] Perform a dose-response curve to determine the optimal concentration for your specific cell model and stressor.
-
Control for Latrepirdine Polymorphism: Given the recent findings on the impact of crystal structure on bioavailability and efficacy, it is crucial to characterize the polymorphic form of the this compound being used.[17][18] If possible, obtain a specific, characterized polymorph for all experiments.
Problem 2: Inconsistent Results in Mitochondrial Function Assays
Possible Cause: Indirect effects of Latrepirdine on plasma membrane potential confounding mitochondrial-specific measurements.
Troubleshooting Steps:
-
Use Multiple Assays: Do not rely solely on mitochondrial membrane potential dyes like TMRM. Latrepirdine can cause plasma membrane hyperpolarization, which can affect the uptake of these dyes independently of direct mitochondrial effects.[7][8]
-
Measure Cellular ATP Levels: Directly measure intracellular ATP content to assess the overall energetic state of the cells following Latrepirdine treatment.[5][7]
-
Assess Mitochondrial Respiration: Use techniques like Seahorse XF analysis to directly measure oxygen consumption rates and assess specific aspects of mitochondrial respiration.
Problem 3: Difficulty in Detecting Autophagy Induction
Possible Cause: Insufficient treatment time or use of a single, indirect marker of autophagy.
Troubleshooting Steps:
-
Time-Course Experiments: Perform time-course experiments to determine the optimal duration of Latrepirdine treatment for inducing autophagy in your cell model.
-
Use Multiple Autophagy Markers: Monitor multiple markers of autophagy. This should include:
-
LC3-II Conversion: Western blot analysis of the conversion of LC3-I to LC3-II.[11]
-
p62/SQSTM1 Degradation: Western blot analysis of the degradation of p62.[11]
-
Autophagic Flux Assays: Use lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) to block the degradation of autophagosomes and assess autophagic flux.
-
Quantitative Data from Clinical Trials
Table 1: Latrepirdine in Alzheimer's Disease - Key Clinical Trial Outcomes
| Trial | Phase | N | Treatment Duration | Primary Endpoint(s) | Key Finding(s) |
| Russian Study | II | 183 | 12 months | ADAS-cog, CIBIC-plus, MMSE, ADCS-ADL, NPI | Statistically significant improvement in all endpoints compared to placebo.[3] |
| CONNECTION | III | 598 | 6 months | ADAS-cog, CIBIC-plus | No significant difference between Latrepirdine and placebo on co-primary endpoints.[19][20] |
| CONCERT | III | - | 12 months | ADAS-cog, ADCS-ADL | Failed to meet primary efficacy endpoints.[1][21] |
Table 2: Latrepirdine in Huntington's Disease - Key Clinical Trial Outcomes
| Trial | Phase | N | Treatment Duration | Primary Endpoint(s) | Key Finding(s) |
| DIMOND | II | 91 | 90 days | Tolerability, MMSE, UHDRS, ADAS-cog | Well-tolerated. Significant improvement in MMSE score. No significant effect on UHDRS or ADAS-cog.[22][23] |
| HORIZON | III | - | - | MMSE, CIBIC-plus | Did not achieve statistical significance for either co-primary endpoint.[4] |
Experimental Protocols
in vitro Neuroprotection Assay against Glutamate Excitotoxicity
-
Cell Culture: Plate primary cerebellar granular neurons in 96-well plates.
-
Latrepirdine Pre-treatment: Pre-treat cells with a range of Latrepirdine concentrations (e.g., 0.01-100 nM) for 24 hours.[7]
-
Cell Staining: Stain cells with Hoechst dye 1 hour before glutamate treatment.
-
Glutamate Treatment: Treat cells with glutamate/glycine for 10 minutes.
-
Wash and Media Replacement: Wash cells twice with high Mg2+ buffer and replace with preconditioned medium containing propidium iodide (PI).
-
High-Content Imaging: Use an automated epifluorescence microscopy platform to quantify the percentage of pyknotic nuclei (Hoechst) and PI-positive (dead) cells over time.[7]
AMPK Activation Assay
-
Cell Culture and Treatment: Treat primary neurons with 0.1 nM Latrepirdine for various time points (e.g., 0-24 hours).[7]
-
Cell Lysis: Lyse the cells and quantify protein concentration.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against phosphorylated AMPK (Thr172) and total AMPK.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Quantification: Quantify band intensities using densitometry software (e.g., ImageJ) and express the level of phosphorylated AMPK relative to total AMPK.[7][24]
Autophagy Induction Assay in Yeast
-
Yeast Culture: Grow wild-type and Atg8Δ mutant Saccharomyces cerevisiae cells.
-
Treatment: Treat cells with various doses of Latrepirdine, rapamycin (positive control), or nitrogen starvation (positive control).[9]
-
Alkaline Phosphatase (Pho8) Assay:
-
Prepare cell extracts.
-
Measure vacuolar alkaline phosphatase activity using a fluorimetric α-naphthyl phosphate assay to monitor autophagy.[9]
-
-
FM 4-64 Staining:
-
Use the vacuolar-specific lipophilic dye FM 4-64 to follow the bulk transport of cytosolic material for degradation in the vacuole.[9]
-
Visualizations
Caption: Proposed signaling pathways of Latrepirdine leading to neuroprotection.
References
- 1. Latrepirdine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pfizer and Medivation Announce Results from Phase 3 HORIZON Trial of Dimebon in Huntington Disease | Pfizer [pfizer.com]
- 5. Dimebon (latrepirdine) enhances mitochondrial function and protects neuronal cells from death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease [aginganddisease.org]
- 7. Latrepirdine is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Latrepirdine is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Latrepirdine (Dimebon™) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cienciavida.org [cienciavida.org]
- 11. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Latrepirdine stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. ovid.com [ovid.com]
- 16. researchgate.net [researchgate.net]
- 17. Differences in bioavailability and cognitive-enhancing activity exerted by different crystal polymorphs of latrepirdine (Dimebon®) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differences in bioavailability and cognitive-enhancing activity exerted by different crystal polymorphs of latrepirdine (Dimebon®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pfizer.com [pfizer.com]
- 20. Latrepirdine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. A Randomized, Placebo-Controlled Trial of Latrepirdine in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Latrepirdine Dihydrochloride Off-Target Effects: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of latrepirdine dihydrochloride observed in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide clarity for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target activities of latrepirdine in cellular assays?
A1: Latrepirdine, initially developed as an antihistamine, exhibits a broad pharmacological profile, interacting with multiple molecular targets beyond its intended use.[1][2][3] Key off-target activities have been identified in several major classes of cellular components: G-Protein Coupled Receptors (GPCRs), ion channels, and cellular kinases.[3] It also has notable effects on mitochondrial function and autophagy.[2][3][4][5]
Q2: Can you provide a summary of the binding affinities and potencies of latrepirdine at these off-targets?
A2: Yes. The following tables summarize the quantitative data for latrepirdine's interaction with various off-targets.
Data Table 1: Latrepirdine Activity at G-Protein Coupled Receptors (GPCRs)
| Receptor Target | Species | Assay Type | Value | Unit | Reference |
| 5-HT₆ | Human | Binding Affinity (Ki) | 26 | nM | [4] |
| 5-HT₆ | Rat | Binding Affinity (Ki) | 119 | nM | [4] |
| Multiple Serotonin Receptors (5-HT₂C, 5-HT₅A, 5-HT₆) | Not Specified | Inhibition | >90 | % at 10 µM | [4] |
| Multiple Adrenergic Receptors (α₁A, α₁B, α₁D, α₂A) | Not Specified | Inhibition | >90 | % at 10 µM | [4] |
| Histamine Receptors (H₁, H₂) | Not Specified | Inhibition | >90 | % at 10 µM | [4] |
| Multiple Dopamine Receptors (D₁, D₂S, D₃) | Not Specified | Inhibition | 70-80 | % at 10 µM | [4] |
| Imidazoline Receptor (I₂) | Not Specified | Inhibition | 70-80 | % at 10 µM | [4] |
| NMDA Receptor | Rat | Current Blockade (IC₅₀) | 10 | µM | [4] |
Data Table 2: Latrepirdine Activity at Ion Channels
| Channel Target | System | Assay Type | Value | Unit | Reference |
| High-Voltage Activated Calcium Channels | Mouse Neuronal Culture | Current Blockade (IC₅₀) | 50 | µM | [4] |
| L-type Calcium Channels | Isolated Rat Smooth Muscle | Antagonist Activity (IC₅₀) | 57 | µM | [4] |
| Potential-Dependent Calcium Currents | Cerebellar Granule Cells | Inhibition | ~20 | % at 5-200 µM | [4] |
Data Table 3: Latrepirdine Activity on Kinases and Cellular Pathways
| Target/Pathway | System | Effect | Concentration | Reference |
| AMP-activated protein kinase (AMPK) | Primary Neurons | Activation | 0.1 | nM |
| Autophagy (mTOR-dependent) | Cultured Mammalian Cells | Induction | 50 | µM |
Q3: How does latrepirdine activate AMP-activated protein kinase (AMPK)?
A3: Latrepirdine is a potent activator of AMPK, a key cellular energy sensor.[6][7] Studies in primary neurons show that latrepirdine activates AMPK at sub-nanomolar concentrations (as low as 0.1 nM). This activation is dependent on the upstream kinases LKB1 and CaMKKβ.[6] The activation of AMPK by latrepirdine leads to several downstream effects, including an increase in intracellular ATP levels and the translocation of glucose transporter 3 (GLUT3) to the plasma membrane.[6][7] This signaling cascade appears to be linked to a hyperpolarization of the plasma membrane, which contributes to a reduction in neuronal excitability.[6]
Q4: Does latrepirdine affect cellular autophagy?
A4: Yes, latrepirdine has been shown to induce autophagy. In cultured mammalian cells, treatment with latrepirdine enhances the formation of autophagosomes in a manner dependent on mTOR and Atg5.[8] This pro-autophagic property may contribute to its neuroprotective effects by promoting the clearance of aggregated proteins, such as amyloid-beta.[5][8][9]
Troubleshooting Guides
Issue 1: Unexpected changes in neuronal excitability or calcium signaling in my assay.
-
Possible Cause: Latrepirdine has direct inhibitory effects on multiple voltage-gated calcium channels and NMDA receptors.[4] Furthermore, its activation of AMPK can lead to plasma membrane hyperpolarization, which broadly reduces neuronal excitability.[6]
-
Troubleshooting Steps:
-
Concentration Check: Verify if your working concentration of latrepirdine falls within the range known to affect these targets (typically low to mid-micromolar for direct channel block).[4]
-
Control Experiments: Use specific blockers for L-type calcium channels (e.g., nifedipine) or NMDA receptors (e.g., AP5) to determine if the observed effect is redundant with or additive to latrepirdine's action.
-
Measure Membrane Potential: If possible, use membrane potential-sensitive dyes or electrophysiological techniques to assess whether latrepirdine is causing hyperpolarization in your cell system.
-
Issue 2: My experimental results are confounded by broad receptor-mediated effects.
-
Possible Cause: Latrepirdine is a potent antagonist at several histamine, serotonin, and adrenergic receptors, often with greater than 90% inhibition at a 10 µM concentration.[4] This can interfere with assays studying these signaling pathways or cause unexpected downstream effects.
-
Troubleshooting Steps:
-
Receptor Expression Profile: Characterize the expression profile of key GPCRs (histaminergic, serotonergic, adrenergic) in your cellular model to anticipate potential off-target interactions.
-
Use Specific Antagonists: In control wells, co-incubate with specific antagonists for the off-target receptors to isolate the effect you are studying. For example, if you are studying a 5-HT₂A-mediated response, ensure that latrepirdine's potent block of 5-HT₆ is not confounding your results.
-
Lower Concentration: Latrepirdine activates AMPK in the nanomolar range, whereas most GPCR blocking effects are in the micromolar range.[4][6] If you are studying AMPK, using a lower concentration may avoid significant GPCR-related off-target effects.
-
Key Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp for Ion Channel Inhibition
This protocol provides a general method for assessing the inhibitory effect of latrepirdine on voltage-gated ion channels.
-
Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips suitable for microscopy.
-
Solution Preparation:
-
External Solution: Prepare a buffered saline solution (e.g., Tyrode's or HEPES-buffered saline) appropriate for the cell type and ion channel being studied.
-
Internal Solution: Prepare a pipette solution containing the appropriate ions and buffering agents (e.g., Cs-based to block K+ channels when studying Ca2+ channels).
-
Latrepirdine Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or DMSO) and make fresh dilutions in the external solution on the day of the experiment.
-
-
Electrophysiology:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Using a micropipette puller, create glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single cell with the micropipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage protocol to elicit the ionic current of interest (e.g., a step depolarization to activate voltage-gated calcium channels).
-
-
Data Acquisition:
-
Record baseline currents in the control external solution.
-
Perfuse the chamber with external solution containing various concentrations of latrepirdine, allowing several minutes for equilibration at each concentration.
-
Record the currents at each concentration.
-
Perform a final washout with the control solution to check for reversibility.
-
-
Analysis: Measure the peak current amplitude at each latrepirdine concentration. Normalize the data to the baseline current and fit to a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Western Blot for AMPK Activation
This protocol is for determining if latrepirdine activates AMPK by detecting its phosphorylated form.
-
Cell Culture and Treatment: Plate cells (e.g., primary neurons or SH-SY5Y cells) and grow to ~80% confluency. Treat cells with latrepirdine (e.g., 0.1 nM to 1 µM) or vehicle control for the desired time (e.g., 30 minutes to 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against phospho-AMPK (Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Strip the membrane and re-probe with an antibody for total AMPK as a loading control.
-
Quantify the band intensities using densitometry software. Calculate the ratio of phospho-AMPK to total AMPK to determine the level of activation.
-
References
- 1. Latrepirdine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Latrepirdine: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latrepirdine (dimebon) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Latrepirdine is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Latrepirdine is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Latrepirdine (Dimebon™) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Latrepirdine Dihydrochloride in Neuronal Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of latrepirdine dihydrochloride in neuronal cell culture experiments. The information is presented in a practical question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: Is latrepirdine expected to be toxic to my neuronal cell culture?
A1: Latrepirdine's effect on neuronal cell viability is highly dependent on its concentration and the maturity of the neuronal cells. In general, at nanomolar to low micromolar concentrations, latrepirdine is not typically reported to be toxic and may even show neuroprotective effects.[1][2] However, at higher concentrations (e.g., 100 μM), neurotoxic effects have been observed in some studies.[1] It's also important to note that younger, developing neurons may be more susceptible to toxicity, even at lower concentrations (< 25 μM).[1]
Q2: I am observing unexpected cell death in my latrepirdine-treated neuronal cultures. What could be the cause?
A2: Several factors could contribute to unexpected cell death. Consider the following:
-
Concentration: As mentioned, high concentrations of latrepirdine can be neurotoxic.[1] Verify your calculations and dilution series.
-
Cell Type and Maturity: Different neuronal cell types (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells, cerebellar granule cells) may have varying sensitivities.[1][3] The developmental stage of your primary neurons can also be a critical factor.[1]
-
Treatment Duration: While some studies show no toxicity after 24 hours of treatment, longer incubation times could potentially lead to adverse effects.[1]
-
Experimental Stressors: If your experiment involves other stressors (e.g., serum starvation, exposure to toxins like amyloid-β), the combined effect with latrepirdine might lead to cell death, although some studies suggest latrepirdine can be protective in these scenarios.[3][4][5]
Q3: My viability assay results are inconsistent or not reproducible. How can I troubleshoot this?
A3: Inconsistent viability assay results can be frustrating. Here are some troubleshooting steps:
-
Assay Choice: Ensure the viability assay you are using is appropriate for your experimental question. Common assays include MTT, LDH release, and CellTiter-Glo®. Be aware of potential interferences. For example, some cyclic molecules have been shown to interfere with Thioflavin-T based assays for protein aggregation, which could indirectly impact toxicity assessments in that context.[4][5]
-
Positive and Negative Controls: Always include appropriate controls. A vehicle-only control is essential to assess the effect of the solvent. A known neurotoxin can serve as a positive control for cell death.
-
Plate Uniformity: Ensure even cell seeding across your microplate to avoid variability in cell number per well. Edge effects can also be a source of variability; consider not using the outermost wells for experimental conditions.
-
Reagent Preparation: Prepare fresh reagents and ensure your this compound is fully dissolved in the vehicle before adding it to the cell culture medium.
Q4: What are the known mechanisms of action for latrepirdine that might influence my experimental outcome?
A4: Latrepirdine has a complex pharmacological profile with multiple proposed mechanisms of action.[1][6] Understanding these can help interpret your results:
-
Mitochondrial Function: Latrepirdine has been shown to enhance mitochondrial function, increase mitochondrial membrane potential, and boost cellular ATP levels.[3] This may underlie its neuroprotective effects.[3][7][8][9]
-
Autophagy: Latrepirdine can stimulate autophagy, a cellular process for clearing damaged organelles and protein aggregates.[10][11][12][13][14] This is particularly relevant in models of neurodegenerative diseases where protein accumulation is a key feature.
-
AMPK Activation: At nanomolar concentrations, latrepirdine can activate AMP-activated protein kinase (AMPK), a key energy sensor in cells.[2] This can lead to a reduction in neuronal excitability.[2]
-
Calcium Channel Modulation: Latrepirdine may exert a "calcium-stabilizing" effect and inhibit L-type calcium channels.[1][6]
Troubleshooting Guides
Problem: Latrepirdine treatment does not show the expected neuroprotective effect against a known toxin (e.g., glutamate, amyloid-β).
-
Possible Cause 1: Suboptimal Latrepirdine Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal protective concentration of latrepirdine for your specific cell type and toxin. Some studies have shown that higher concentrations of latrepirdine may not be protective.[2]
-
-
Possible Cause 2: Inappropriate Treatment Paradigm.
-
Troubleshooting Step: The timing of latrepirdine treatment relative to the toxin exposure is critical. Pre-treatment with latrepirdine for a sufficient duration (e.g., 24 hours) may be necessary to elicit a protective effect, while acute co-treatment might not be effective.[2]
-
-
Possible Cause 3: Toxin Concentration is too high.
-
Troubleshooting Step: The level of insult from the toxin might be too severe for latrepirdine to overcome. Consider reducing the concentration of the toxin to a level that causes sub-maximal cell death, allowing for a window to observe neuroprotection.
-
Problem: Inconsistent results in autophagy-related assays (e.g., LC3-II levels).
-
Possible Cause 1: Timing of Analysis.
-
Troubleshooting Step: Autophagy is a dynamic process. Analyze markers at different time points after latrepirdine treatment (e.g., 3-6 hours) to capture the peak of autophagic activation.[10]
-
-
Possible Cause 2: Issues with Western Blotting for LC3.
-
Troubleshooting Step: LC3-II can be a challenging protein to detect. Ensure you are using an antibody validated for your application and that your protein extraction and gel electrophoresis conditions are optimized for this low molecular weight protein. Include positive controls for autophagy induction (e.g., rapamycin or starvation).
-
-
Possible Cause 3: Cell Line Differences.
-
Troubleshooting Step: The responsiveness of the autophagy pathway can vary between cell lines. Confirm that your chosen cell line is a suitable model for studying autophagy.
-
Quantitative Data Summary
| Cell Line | Latrepirdine Concentration | Duration | Observed Effect | Reference |
| SH-SY5Y | 1 - 60 µM | 1 day | No toxic effects | [1] |
| Cerebellar Granule Cells (mature) | 25 - 50 µM | Not specified | No effect | [1] |
| Cerebellar Granule Cells (mature) | 100 µM | Not specified | Neurotoxic effects | [1] |
| Cerebellar Granule Cells (2-day-old cultures) | < 25 µM | Not specified | Toxic | [1] |
| Primary Cortical Neurons | 0.01, 0.1, 1 nM | 24 hours (pretreatment) | Neuroprotection against glutamate | [2] |
| Primary Cortical Neurons | 100 nM | 24 hours (pretreatment) | No protection against glutamate | [2] |
| SH-SY5Y | 0.05 - 20 µM | 4 days (co-incubation with Aβ) | Protection against Aβ toxicity | [4] |
Experimental Protocols
Neuronal Viability Assessment using LDH Release Assay
This protocol is adapted from a study investigating latrepirdine's protective effects against amyloid-β toxicity.[4]
-
Cell Plating: Plate SH-SY5Y cells in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Preparation of Toxin and Latrepirdine: Prepare oligomeric amyloid-β (Aβ) according to your established protocol. Incubate the Aβ preparation for 16 hours in the presence or absence of a range of latrepirdine concentrations.
-
Cell Treatment: Desalt the Aβ/latrepirdine samples and dilute them in cell culture medium (e.g., DMEM with 1% FBS and Ham's F12). Add the diluted samples to the cells.
-
Incubation: Incubate the treated cells for 4 days at 37°C with 5% CO2.
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of LDH release relative to a total lysis control.
Visualizations
Caption: Key signaling pathways modulated by latrepirdine in neuronal cells.
Caption: Experimental workflow for assessing neuroprotection using an LDH assay.
Caption: Troubleshooting logic for unexpected latrepirdine-induced cell death.
References
- 1. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latrepirdine is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimebon (latrepirdine) enhances mitochondrial function and protects neuronal cells from death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Latrepirdine on Amyloid-β Aggregation and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Latrepirdine on Amyloid-β Aggregation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Latrepirdine - Wikipedia [en.wikipedia.org]
- 7. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease [aginganddisease.org]
- 9. researchgate.net [researchgate.net]
- 10. Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Latrepirdine stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Latrepirdine (Dimebon™) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Latrepirdine Translational Challenges: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to understand the complexities surrounding the preclinical to clinical translation of latrepirdine (also known as Dimebon). The promising preclinical data for this compound in neurodegenerative disease models, starkly contrasted by its failure in Phase III clinical trials for Alzheimer's and Huntington's disease, presents a critical case study in drug development. This guide offers troubleshooting advice and frequently asked questions to aid researchers in navigating these discrepancies in their own experiments.
Troubleshooting Guide: Preclinical Latrepirdine Experiments
This section addresses specific issues researchers might encounter when working with latrepirdine in a preclinical setting, aiming to replicate or build upon existing data.
| Question/Issue | Possible Explanation & Troubleshooting Steps |
| Why am I not observing the reported neuroprotective effects of latrepirdine in my primary neuronal cultures? | 1. Concentration and Purity: Latrepirdine's effects are concentration-dependent, with some studies showing efficacy at nanomolar concentrations.[1][2] Verify the concentration and purity of your latrepirdine stock. Consider testing a range of concentrations. 2. Cellular Stressor: The protective effects of latrepirdine are often observed in the presence of a stressor (e.g., Aβ peptides, glutamate). Ensure your experimental model includes an appropriate and validated stressor to induce toxicity.[2][3] 3. Cell Type and Model System: The original preclinical work was conducted in specific cell lines and primary cultures.[4] Results may vary between different neuronal types and immortalized cell lines. Characterize your cell model thoroughly. |
| My results on mitochondrial function after latrepirdine treatment are inconsistent. What could be the cause? | 1. Assay Sensitivity: Assays for mitochondrial function, such as measuring mitochondrial membrane potential (ΔΨm) or ATP levels, can be sensitive to experimental conditions.[4] Ensure consistent cell densities, incubation times, and reagent concentrations. 2. Indirect Effects: Latrepirdine's effects on mitochondria may be indirect, possibly through the activation of AMPK or stabilization of plasma membrane potential.[1][2] Consider that changes in mitochondrial readouts might be a consequence of broader cellular metabolic shifts. 3. Time Course: The effects of latrepirdine on mitochondrial parameters may be time-dependent. Conduct a time-course experiment to identify the optimal window for observing these effects. |
| I am unable to replicate the pro-cognitive effects of latrepirdine in my animal model of Alzheimer's disease. | 1. Animal Model Selection: The choice of transgenic mouse model is critical. Some studies have used TgCRND8 mice.[5][6] The specific pathology and age of the animals can significantly influence the outcome. 2. Behavioral Paradigm: The cognitive tasks used to assess efficacy are crucial. Ensure the chosen behavioral tests are sensitive enough to detect subtle changes in cognition and are appropriate for the specific deficits in your animal model. 3. Dosing and Administration Route: Verify the dose and route of administration used in your study against published preclinical data.[7] Pharmacokinetics can vary between different formulations and administration methods. |
| I observe an increase in extracellular Aβ levels after acute latrepirdine administration, which seems counterintuitive for an Alzheimer's therapeutic. | This is a documented preclinical finding.[7] Acute dosing of latrepirdine has been shown to elevate extracellular Aβ.[7] The pro-cognitive and neuroprotective effects may be independent of Aβ lowering.[8] This highlights the importance of not relying on a single biomarker and investigating multiple mechanisms of action. |
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the translational failure of latrepirdine.
| Question | Answer |
| What were the proposed mechanisms of action for latrepirdine based on preclinical data? | Preclinical studies suggested latrepirdine has multiple potential mechanisms of action, including: - Mitochondrial Function Enhancement: It was shown to improve mitochondrial function and protect against mitochondrial dysfunction.[4][9][10] - AMPK Activation: Latrepirdine is a potent activator of AMP-activated protein kinase (AMPK), a key energy sensor in cells.[1][2] - Neurogenesis and Autophagy: Some studies indicated that latrepirdine could promote neurogenesis and enhance autophagy.[5][6][11][12] - Receptor Modulation: It also exhibited activity at various neurotransmitter receptors, including histamine H1 and serotonin 5-HT6 receptors.[13][14][15] |
| Why did the promising Phase II clinical trial results for latrepirdine not translate to Phase III? | Several factors may have contributed to the translational failure: - Placebo Effect and Patient Population: The Phase II trial that showed significant positive results was conducted in Russia.[13] The subsequent larger, multinational Phase III trials failed to replicate these findings.[13][16][17][18][19] Disparities in the patient populations and a smaller than expected decline in the placebo groups of the Phase III trials may have masked a potential modest effect.[20][21] - Unclear Mechanism of Action: The lack of a clearly defined and validated mechanism of action in humans made it difficult to select the right patient population and appropriate clinical endpoints.[3][15][22] - Off-Target Effects: Latrepirdine's activity at multiple receptors could have produced confounding effects in a heterogeneous patient population.[13] - "Forward Translation" Challenges: This case highlights a common challenge in drug development where promising preclinical data in homogenous animal models do not predict efficacy in complex human diseases.[23] |
| What can researchers learn from the latrepirdine story? | The latrepirdine case underscores several important lessons for drug development in neurodegenerative diseases: - Robust Preclinical Validation: The need for rigorous preclinical validation in multiple, diverse models before advancing to large-scale clinical trials. - Understanding the Mechanism: A thorough understanding of a drug's mechanism of action is crucial for designing informative clinical trials. - Biomarker Development: The importance of developing and validating biomarkers to track target engagement and disease progression in clinical trials. - Patient Stratification: The potential need for better patient stratification strategies to identify subpopulations that are more likely to respond to a specific therapeutic. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of latrepirdine.
Table 1: Preclinical Efficacy Data
| Model System | Treatment | Key Finding | Reference |
| Cerebellar Granule Neurons | Latrepirdine (25 μM) | ~45% increase in neuronal survival against Aβ toxicity | [3] |
| Primary Mouse Cortical Neurons | Latrepirdine (nM concentrations) | Increased succinate dehydrogenase activity, mitochondrial membrane potential, and cellular ATP levels | [4] |
| Primary Neurons | Latrepirdine (0.1 nM) | Increased intracellular ATP levels | [1][2] |
| TgCRND8 Mice | Latrepirdine | Trend towards cognitive and behavioral improvement | [5] |
| Tg2576 Mice | Latrepirdine (3.5 mg/kg, i.p.) | Up to 40% increase in interstitial fluid Aβ | [7] |
Table 2: Clinical Trial Outcomes (Alzheimer's Disease)
| Trial Phase | Primary Endpoint(s) | Result | Reference |
| Phase II (Russia) | ADAS-cog, MMSE, CIBIC-plus, ADCS-ADL, NPI | Statistically significant improvement compared to placebo at 52 weeks | [3] |
| Phase III (CONNECTION) | ADAS-cog, CIBIC-plus | No statistically significant difference compared to placebo at 26 weeks | [16][17][18] |
| Phase III (CONCERT) | ADAS-cog, ADCS-ADL | Failed to meet primary endpoints | [13][19] |
| Cochrane Meta-analysis | Cognition (ADAS-Cog, MMSE), Function (ADCS-ADL) | No significant effect on cognition and function | [13][17][24] |
| Cochrane Meta-analysis | Behavior (NPI) | Modest benefit for overall behavioral disturbances | [13][17][24] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the preclinical evaluation of latrepirdine.
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) in Primary Neurons
This protocol is based on methods used to assess mitochondrial function.[25][26][27][28][29]
1. Cell Culture:
-
Plate primary cortical neurons on poly-D-lysine coated glass-bottom dishes.
-
Culture in appropriate neuronal medium for at least 7 days in vitro.
2. Latrepirdine Treatment:
-
Prepare fresh solutions of latrepirdine in culture medium at the desired concentrations (e.g., 0.1 nM - 1 µM).
-
Replace the culture medium with the latrepirdine-containing medium or vehicle control.
-
Incubate for the desired duration (e.g., 24 hours).
3. Staining with a Fluorescent Dye:
-
Use a potentiometric fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.
-
Prepare a working solution of the dye in a suitable buffer (e.g., Hibernate E medium).
-
Remove the treatment medium and wash the cells gently with warm buffer.
-
Add the dye-containing buffer to the cells and incubate in the dark at 37°C for 20-30 minutes.
4. Imaging and Analysis:
-
Acquire fluorescent images using a confocal or fluorescence microscope equipped with the appropriate filter sets.
-
For quantitative analysis, measure the mean fluorescence intensity of individual neurons or regions of interest.
-
A decrease in fluorescence intensity of TMRE indicates mitochondrial depolarization. For JC-1, a shift from red to green fluorescence indicates depolarization.
-
Compare the fluorescence intensity of latrepirdine-treated cells to vehicle-treated controls.
Protocol 2: Western Blot for AMPK Activation
This protocol is adapted from studies investigating latrepirdine's effect on the AMPK pathway.[1][30]
1. Cell Lysis:
-
After treatment with latrepirdine or vehicle, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-AMPK signal to the total AMPK signal to determine the level of AMPK activation.
Visualizations
The following diagrams illustrate key concepts related to latrepirdine's mechanism of action and the challenges in its clinical translation.
Caption: Proposed multifaceted mechanism of action of latrepirdine based on preclinical studies.
Caption: Logical workflow illustrating the translational failure of latrepirdine from preclinical to clinical stages.
Caption: A simplified experimental workflow for assessing the effect of latrepirdine on mitochondrial membrane potential.
References
- 1. Latrepirdine is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latrepirdine is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimebon (latrepirdine) enhances mitochondrial function and protects neuronal cells from death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Latrepirdine: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute dosing of latrepirdine (Dimebon), a possible Alzheimer therapeutic, elevates extracellular amyloid-beta levels in vitro and in vivo. [repository.cam.ac.uk]
- 8. Preclinical study of dimebon on β-amyloid-mediated neuropathology in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease [aginganddisease.org]
- 11. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer's mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Latrepirdine (Dimebon™) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Latrepirdine - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. The rise and fall of Dimebon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pfizer And Medivation Announce Results From Two Phase 3 Studies In Dimebon (latrepirdine*) Alzheimer’s Disease Clinical Development Program | Pfizer [pfizer.com]
- 17. Latrepirdine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dimebon Disappoints: Is There Hope for Novel Alzheimer's Agent? [medscape.com]
- 19. researchgate.net [researchgate.net]
- 20. ovid.com [ovid.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. oaepublish.com [oaepublish.com]
- 24. Dimebon for Alzheimer's disease | Cochrane [cochrane.org]
- 25. research.ed.ac.uk [research.ed.ac.uk]
- 26. researchgate.net [researchgate.net]
- 27. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 30. researchgate.net [researchgate.net]
Latrepirdine (Dimebon) Clinical Trial Failure Analysis: A Technical Guide
This technical support center provides a detailed analysis of the Phase 3 clinical trial failures of latrepirdine (formerly known as Dimebon) for Alzheimer's disease. It is designed for researchers, scientists, and drug development professionals seeking to understand the experimental design, outcomes, and potential reasons for the lack of efficacy.
Frequently Asked Questions (FAQs)
Q1: What was the primary outcome of the latrepirdine Phase 3 program for Alzheimer's disease?
The latrepirdine Phase 3 program, which included the CONCERT, HORIZON, and ECLIPSE trials, failed to demonstrate efficacy in treating Alzheimer's disease. The drug did not meet its primary or secondary endpoints, showing no significant improvement in cognitive function or activities of daily living compared to placebo.
Q2: What were the key clinical trials in the latrepirdine Phase 3 program, and what were their primary endpoints?
The pivotal Phase 3 trials for latrepirdine were:
-
CONCERT: This was a 12-month, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of latrepirdine in patients with mild-to-moderate Alzheimer's disease who were already receiving donepezil.
-
HORIZON: A 6-month, randomized, double-blind, placebo-controlled trial in patients with mild-to-moderate Alzheimer's disease who were not taking other Alzheimer's medications.
-
ECLIPSE: A 6-month, randomized, double-blind, placebo-controlled trial in patients with moderate-to-severe Alzheimer's disease.
The co-primary efficacy endpoints for these trials were changes from baseline in:
-
Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog): To measure cognitive function.
-
Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL): To measure functional ability.
A key secondary endpoint was the Clinician's Interview-Based Impression of Change-plus caregiver input (CIBIC-plus) , which assesses overall clinical change.
Q3: How did latrepirdine perform on its primary and secondary endpoints in the Phase 3 trials?
Across the CONCERT, HORIZON, and ECLIPSE trials, latrepirdine failed to show a statistically significant difference from placebo on the co-primary endpoints of ADAS-cog and ADCS-ADL. There were also no significant differences observed in the key secondary endpoint, the CIBIC-plus.
Troubleshooting Guide: Potential Reasons for Trial Failure
Q4: What are the leading hypotheses for why the latrepirdine Phase 3 trials failed?
Several factors may have contributed to the failure of the latrepirdine Phase 3 trials:
-
Flawed Initial Phase 2 Data: The promising Phase 2 study conducted in Russia, which formed the basis for the Phase 3 program, has been a subject of scrutiny regarding its methodology and data quality. It is possible that the initial positive results were not robust.
-
Lack of a Clear Mechanism of Action: While initially proposed to have neuroprotective effects through mitochondrial stabilization, the precise mechanism of action of latrepirdine in the context of Alzheimer's disease was not fully elucidated. The drug's antihistaminic properties were more potent than its effects on mitochondria.
-
Inappropriate Patient Population: The patient populations in the Phase 3 trials may not have been optimal to detect a potential drug effect. Factors such as disease stage and heterogeneity could have played a role.
-
Issues with Trial Design and Execution: While the Phase 3 trials were generally well-designed, subtle issues in trial conduct or the choice of endpoints could have influenced the outcome. The placebo group in some of the later trials performed better than expected, making it harder to demonstrate a drug effect.
Experimental Protocols
Q5: What was the general methodology of the latrepirdine Phase 3 trials?
The Phase 3 trials for latrepirdine followed a similar design:
-
Patient Population: Patients diagnosed with probable Alzheimer's disease (mild-to-moderate or moderate-to-severe, depending on the trial) based on established criteria (e.g., NINCDS-ADRDA). Key inclusion criteria often included a specific range of Mini-Mental State Examination (MMSE) scores.
-
Randomization: Patients were randomly assigned to receive either latrepirdine (typically 20 mg three times daily) or a matching placebo.
-
Blinding: The trials were double-blinded, meaning neither the investigators nor the patients knew who was receiving the active drug or the placebo.
-
Assessments: Cognitive and functional abilities were assessed at baseline and at specified intervals throughout the trial using standardized scales (ADAS-cog, ADCS-ADL, CIBIC-plus).
-
Statistical Analysis: The primary analysis was a comparison of the change from baseline in the ADAS-cog and ADCS-ADL scores between the latrepirdine and placebo groups at the end of the treatment period.
Data Presentation
Table 1: Summary of Key Efficacy Results from the CONCERT Trial
| Endpoint | Latrepirdine (20 mg TID) Change from Baseline (Mean ± SE) | Placebo Change from Baseline (Mean ± SE) | Mean Difference (95% CI) | p-value |
| ADAS-cog | 2.9 ± 0.3 | 2.8 ± 0.3 | 0.1 (-0.7 to 0.9) | 0.81 |
| ADCS-ADL | -6.4 ± 0.7 | -6.0 ± 0.7 | -0.4 (-2.3 to 1.5) | 0.68 |
| CIBIC-plus | 4.6 ± 0.1 | 4.5 ± 0.1 | 0.1 (-0.1 to 0.3) | 0.32 |
TID: three times a day; SE: standard error; CI: confidence interval.
Visualizations
Proposed Signaling Pathway of Latrepirdine
Caption: Proposed mechanism of latrepirdine in promoting neuroprotection.
Logical Workflow of Latrepirdine Phase 3 Trials
Caption: Simplified workflow of the latrepirdine Phase 3 clinical trials.
Latrepirdine Efficacy: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the complex and often conflicting data surrounding the efficacy of latrepirdine (Dimebon). The following troubleshooting guides and frequently asked questions (FAQs) address common issues and questions that arise during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is latrepiridine and what was its initial promise?
A1: Latrepirdine (also known as Dimebon) is an antihistamine that was used clinically in Russia starting in 1983.[1] It gained significant interest in the 2000s for its potential as a neuroprotective agent in neurodegenerative diseases like Alzheimer's and Huntington's.[1][2] Initial preclinical studies in animal models showed it could inhibit brain cell death.[1] This was followed by promising results in early-phase human trials, including a Phase II trial in Russia that showed significant cognitive and functional improvements in patients with mild-to-moderate Alzheimer's disease.[1][2][3]
Q2: What are the proposed mechanisms of action for latrepirdine?
A2: Latrepirdine is believed to have multiple mechanisms of action, though none have been definitively confirmed as the source of its potential clinical effects.[2] Unlike standard Alzheimer's treatments, its benefits are not thought to come from cholinesterase inhibition or NMDA-receptor antagonism.[2] The primary proposed mechanisms include:
-
Mitochondrial Stabilization: Latrepirdine may protect mitochondria, the powerhouses of the cell, by inhibiting the mitochondrial permeability transition pore (mPTP), making them more resilient to stress and reducing cell death pathways.[1][4]
-
Autophagy Regulation: Studies suggest latrepirdine can stimulate autophagy, the cellular process for clearing out damaged components and misfolded proteins.[5][6] This is highly relevant for neurodegenerative diseases characterized by the accumulation of pathogenic proteins.
-
Multi-Receptor Activity: It interacts with various neurotransmitter receptors, including histamine H1, 5-HT6, and alpha-adrenergic receptors, but lacks anticholinergic effects.[1][4]
Troubleshooting Guide: Interpreting Conflicting Efficacy Data
Q3: Why did the promising Phase II results for latrepirdine in Alzheimer's disease fail to replicate in Phase III trials?
A3: This is a critical issue. While an initial Russian Phase II study showed remarkable improvements, subsequent, larger, multi-national Phase III trials (like CONNECTION and CONCERT) failed to show any significant benefit compared to placebo.[1][3][7][8] Several factors may contribute to this discrepancy:
-
Placebo Group Performance: In the pivotal Phase III CONNECTION trial, the placebo group showed unexpectedly little cognitive decline over the six-month study period.[3] This makes it statistically difficult to demonstrate a benefit from the active drug.
-
Patient Population Differences: There may have been significant differences in the baseline characteristics, genetic backgrounds, or standard of care for the patients enrolled in the initial Russian trial versus the later global trials.[8]
-
Drug Formulation and Bioavailability: Recent studies have suggested that different crystal polymorphs of latrepirdine can have different bioavailability and cognitive-enhancing effects, raising the possibility that variations in the manufactured drug substance between trials could have influenced the outcomes.[9]
-
Concomitant Medications: In the Phase III CONCERT study, latrepirdine was evaluated as an add-on to donepezil, whereas earlier trials tested it as a monotherapy.[10][11] The interaction between the drugs may have masked a potential effect.
Q4: What were the outcomes of the Huntington's disease trials?
A4: The results in Huntington's disease (HD) mirror the Alzheimer's story. A Phase II trial (DIMOND) suggested a modest but statistically significant benefit on cognition as measured by the Mini-Mental State Examination (MMSE).[12][13] Patients treated with latrepirdine for 90 days showed a mean improvement of nearly one point on the MMSE compared to no change in the placebo group.[12][13] However, the subsequent larger Phase III HORIZON trial found no statistical difference between latrepirdine and placebo on the co-primary endpoints of MMSE and CIBIC-plus.[14] Development for HD was discontinued as a result.[14]
Data Presentation: Clinical Trial Efficacy Results
Table 1: Latrepirdine Clinical Trials in Alzheimer's Disease (AD)
| Study Name/Phase | N | Population | Dose | Duration | Primary Efficacy Endpoint(s) | Key Result(s) |
| Russian Phase II | 183 | Mild-to-moderate AD | 20 mg TID | 12 Months | ADAS-cog, CIBIC-plus, MMSE, ADCS-ADL, NPI | Positive: Statistically significant improvement over placebo on all measures at 12 months (e.g., ADAS-cog difference of -6.9).[2] |
| CONNECTION (Phase III) | 598 | Mild-to-moderate AD | 5 mg or 20 mg TID | 6 Months | ADAS-cog, CIBIC-plus | Negative: Failed to meet co-primary endpoints. No significant difference from placebo (p=0.22 for ADAS-cog; p=0.81 for CIBIC-plus).[7] |
| CONCERT (Phase III) | 1,003 | Mild-to-moderate AD on stable donepezil | 20 mg TID | 12 Months | ADAS-cog, ADCS-ADL | Negative: Failed to meet co-primary endpoints. No significant difference from placebo when added to donepezil.[10][11] |
Table 2: Latrepirdine Clinical Trials in Huntington's Disease (HD)
| Study Name/Phase | N | Population | Dose | Duration | Primary Efficacy Endpoint(s) | Key Result(s) |
| DIMOND (Phase II) | 91 | Mild-to-moderate HD | 20 mg TID | 90 Days | Tolerability (Primary); MMSE, UHDRS, ADAS-cog (Secondary) | Mixed: Well tolerated. Showed a statistically significant improvement on MMSE (0.97 point difference; p=0.03) but not on UHDRS or ADAS-cog.[13] |
| HORIZON (Phase III) | 403 | Huntington's Disease | 20 mg TID | 6 Months | MMSE, CIBIC-plus | Negative: Failed to meet co-primary endpoints. No significant difference from placebo (p=0.39 for MMSE; p=0.84 for CIBIC-plus).[14] |
Experimental Protocols & Visualizations
The conflicting clinical data underscore the importance of robust preclinical modeling to understand a compound's true mechanism of action. Below are generalized protocols for key experimental areas relevant to latrepirdine's proposed biology.
Assessing Mitochondrial Function
Objective: To determine if a compound can protect mitochondria from pathogenic insults relevant to neurodegeneration.
Methodology: Seahorse XF Analyzer for Oxygen Consumption Rate (OCR)
-
Cell Culture: Plate primary neurons or a relevant neuronal cell line (e.g., SH-SY5Y) on a Seahorse XF cell culture microplate.
-
Compound Treatment: Pre-treat cells with the experimental compound (e.g., latrepirdine analog) for a specified duration.
-
Assay Procedure:
-
Replace culture medium with Seahorse XF assay medium.
-
Measure baseline OCR.
-
Sequentially inject mitochondrial stressors through the instrument's ports:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP: An uncoupling agent, to measure maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial health, such as basal respiration, ATP production, and spare respiratory capacity.[15]
References
- 1. Latrepirdine - Wikipedia [en.wikipedia.org]
- 2. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pfizer.com [pfizer.com]
- 8. ovid.com [ovid.com]
- 9. Differences in bioavailability and cognitive-enhancing activity exerted by different crystal polymorphs of latrepirdine (Dimebon®) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Latrepirdine Improved Cognitive Symptoms in Huntington's | MDedge [mdedge.com]
- 13. A Randomized, Placebo-Controlled Trial of Latrepirdine in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pfizer.com [pfizer.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Latrepirdine's Neuroprotective Profile: A Comparative Analysis with Other Antihistamines
For Immediate Release
A comprehensive review of preclinical data reveals that latrepirdine, a repurposed antihistamine, exhibits a distinct neuroprotective profile compared to other first and second-generation antihistamines. While latrepirdine's journey through clinical trials for Alzheimer's and Huntington's diseases ultimately proved unsuccessful, the extensive research into its mechanisms of action provides valuable insights for neurodegenerative disease research.[1][2] This guide offers a comparative analysis of latrepirdine's neuroprotective effects against those of other notable antihistamines, supported by experimental data and detailed methodologies.
Executive Summary
Latrepirdine operates through a multi-target mechanism, primarily centered on mitochondrial stabilization and the induction of autophagy, processes crucial for neuronal health and survival.[1][2] In contrast, other antihistamines with demonstrated neuroprotective properties, such as clemastine and diphenhydramine, appear to exert their effects through different pathways, including promoting oligodendrocyte differentiation and reducing neuroinflammation and oxidative stress. Second-generation antihistamines like loratadine and cetirizine, designed to have limited penetration of the blood-brain barrier, show minimal evidence of direct neuroprotective action.[3][4][5][6]
Comparative Analysis of Neuroprotective Effects
The following table summarizes the available preclinical data on the neuroprotective effects of latrepirdine and other selected antihistamines. It is important to note that direct head-to-head comparative studies are scarce, and the data presented here are compiled from various independent studies.
| Antihistamine | Class | Experimental Model | Key Neuroprotective Finding(s) | Reported Efficacy | Reference(s) |
| Latrepirdine | First-Generation (Atypical) | Cerebellar granule cells with Aβ toxicity | Increased neuronal survival; Inhibition of mitochondrial permeability transition | ~45% increase in neuron survival (at 25 µM) | [7] |
| SH-SY5Y cells with 6-OHDA toxicity | Protection against cell damage | Significant protection at 0.1-100 nM | [8] | ||
| Clemastine | First-Generation | Neonatal hypoxic-ischemic rat model | Increased oligodendrocyte proliferation | Significant increase in Olig2+ cells | [9] |
| Spinal cord injury rat model | Preserved myelin integrity; Improved functional recovery | Enhanced oligodendrocyte differentiation and myelination | [10] | ||
| Diphenhydramine | First-Generation | Traumatic brain injury rat model | Reduction in cerebral edema and neuronal degeneration; Attenuation of oxidative stress and inflammation | Dose-dependent reduction in inflammatory cytokines and oxidative stress markers | [11][12] |
| Loratadine | Second-Generation | Rotenone-induced oxidative stress in rats | Amelioration of oxidative stress | Decreased lipid peroxidation and nitric oxide formation | [13] |
| Cetirizine | Second-Generation | N/A | Limited data on direct neuroprotective effects. Low CNS penetration. | N/A | [3][14] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these antihistamines are mediated by distinct signaling pathways.
Latrepirdine: Latrepirdine's neuroprotective effects are linked to the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mTOR signaling pathway, leading to the induction of autophagy. It also directly stabilizes mitochondrial membranes.
Clemastine: Clemastine promotes the differentiation of oligodendrocyte progenitor cells (OPCs) into mature oligodendrocytes, which are responsible for myelination in the central nervous system. This effect is mediated, at least in part, through the MAPK/ERK pathway.
Diphenhydramine: The neuroprotective effects of diphenhydramine in models of acute brain injury are associated with its ability to reduce oxidative stress and inflammation.
Detailed Experimental Protocols
The following are generalized protocols for key assays used to assess neuroprotective effects, based on methodologies reported in the cited literature.
Neuronal Cell Viability Assays
Objective: To quantify the number of viable neurons after exposure to a neurotoxic agent with and without the test compound.
1. MTT/MTS Assay:
-
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.
-
Protocol:
-
Plate neuronal cells in a 96-well plate and allow them to adhere.
-
Treat cells with the neurotoxic agent and/or the antihistamine at various concentrations.
-
After the incubation period, add the MTT/MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
For MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[15]
-
2. ATP-Based Assay:
-
Principle: Quantifies ATP, an indicator of metabolically active cells.
-
Protocol:
-
Follow steps 1 and 2 from the MTT/MTS assay.
-
Equilibrate the plate to room temperature.
-
Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a luminometer.[15]
-
Assessment of Oxidative Stress
Objective: To measure the levels of reactive oxygen species (ROS) and markers of oxidative damage.
1. Intracellular ROS Detection (e.g., using DCFDA):
-
Principle: A cell-permeable dye (like DCFDA) is deacetylated by cellular esterases and then oxidized by ROS into a highly fluorescent compound.
-
Protocol:
-
Culture neuronal cells on coverslips or in a multi-well plate.
-
Treat cells with the neurotoxic agent and/or antihistamine.
-
Load the cells with the ROS-sensitive fluorescent probe.
-
After incubation, wash the cells to remove excess probe.
-
Measure fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.
-
2. Lipid Peroxidation (MDA) Assay:
-
Principle: Measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.
-
Protocol:
-
Homogenize brain tissue or lyse cultured neuronal cells.
-
Add TBA reagent to the homogenate/lysate.
-
Heat the mixture (e.g., at 95°C) to facilitate the reaction.
-
After cooling, centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at ~532 nm.[16]
-
Mitochondrial Function Assays
Objective: To assess the impact of the test compounds on mitochondrial health.
1. Mitochondrial Membrane Potential (MMP) Assay:
-
Principle: Uses fluorescent dyes (e.g., JC-1, TMRM) that accumulate in healthy mitochondria with a high membrane potential. A decrease in MMP leads to a change in the fluorescence signal.
-
Protocol:
-
Culture and treat neuronal cells as previously described.
-
Incubate the cells with the MMP-sensitive dye.
-
Wash the cells to remove the unbound dye.
-
Analyze the fluorescence using a fluorescence microscope or flow cytometer. For JC-1, a shift from red (high potential) to green (low potential) fluorescence is observed.[17]
-
2. Oxygen Consumption Rate (OCR) Measurement:
-
Principle: Directly measures the rate at which mitochondria consume oxygen, providing a real-time assessment of mitochondrial respiration.
-
Protocol:
-
Plate neuronal cells in a specialized microplate for extracellular flux analysis.
-
Treat the cells with the antihistamine.
-
Use an extracellular flux analyzer to measure OCR in real-time.
-
Sequential injections of mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) can be used to dissect different parameters of mitochondrial respiration.
-
Conclusion
Latrepirdine exhibits a unique neuroprotective profile characterized by its effects on mitochondrial function and autophagy. While it did not succeed in clinical trials for neurodegenerative diseases, the preclinical findings highlight important cellular pathways for therapeutic targeting. Other first-generation antihistamines, such as clemastine and diphenhydramine, also show neuroprotective potential through distinct mechanisms like promoting myelination and reducing inflammation and oxidative stress. In contrast, second-generation antihistamines appear to have limited direct neuroprotective effects due to their restricted access to the central nervous system. Further research, including direct comparative studies, is warranted to fully elucidate the neuroprotective potential of different antihistamines and to inform the development of novel therapies for neurodegenerative disorders.
References
- 1. Insights on therapeutic potential of clemastine in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latrepirdine: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cetirizine: actions on neurotransmitter receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood-brain barrier in vitro models as tools in drug discovery: assessment of the transport ranking of antihistaminic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loratadine: a non-sedating antihistamine. Review of its effects on cognition, psychomotor performance, mood and sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of Clemastine Improved Oligodendrocyte Proliferation through the MAPK/ERK Pathway in a Neonatal Hypoxia Ischemia Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clemastine in remyelination and protection of neurons and skeletal muscle after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective Effect of Diphenhydramine against Traumatic Brain Injury in Rats via Modulation of Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. rosj.org [rosj.org]
- 14. Cetirizine - Wikipedia [en.wikipedia.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
Latrepirdine's Mitochondrial Mechanism of Action: A Comparative Analysis
A detailed guide for researchers and drug development professionals validating the mitochondrial effects of latrepirdine against alternative mitochondrial modulators.
Latrepirdine (formerly known as Dimebon) is a small molecule that was initially investigated as a potential treatment for Alzheimer's and Huntington's diseases. Its neuroprotective effects have been partly attributed to its influence on mitochondrial function. This guide provides a comparative analysis of latrepirdine's mitochondrial mechanism of action against two other well-researched mitochondrial modulators: the mitochondria-targeted antioxidant, MitoQ, and the natural polyphenol, resveratrol.
Comparative Analysis of Mitochondrial Effects
The following tables summarize the quantitative effects of latrepirdine, MitoQ, and resveratrol on key mitochondrial functions.
| Parameter | Latrepirdine | MitoQ | Resveratrol | Cell Type/Model | Citation |
| Mitochondrial Membrane Potential (Δψm) | Increased TMRM uptake (largely due to plasma membrane hyperpolarization) | Increased | Increased | Primary neurons, various cell lines | [1][[“]][3] |
| ATP Production | Increased | Decreased at higher concentrations | Increased or Decreased (context-dependent) | Primary neurons, HepG2 cells, various models | [1][4][5][6] |
| Reactive Oxygen Species (ROS) | Limited direct quantitative data available; reported to suppress lipid peroxidation | Decreased mitochondrial ROS | Decreased or Increased (context-dependent) | Various cell lines and in vivo models | [7][8][9][10] |
| Mitochondrial Permeability Transition Pore (mPTP) Opening | Inhibited (at µM concentrations) | Limited direct quantitative data available | Promoted or Inhibited (context-dependent) | Isolated mitochondria, various cell models | [7][11][12][13] |
| AMPK Activation | Potent Activator (at 0.1 nM) | Activator | Activator | Primary neurons, HepG2 cells | [1][[“]][4][14] |
| PGC-1α Activation | No significant effect on expression | No direct activation reported | Activator | Primary neurons, various tissues | [1][15] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of these three compounds converge on the modulation of mitochondrial function, albeit through different primary signaling pathways.
Latrepirdine's Mechanism of Action
Latrepirdine's primary mitochondrial-related mechanism appears to be the potent activation of AMP-activated protein kinase (AMPK) at nanomolar concentrations.[1][[“]][14] This activation is upstream of many of its observed effects, including an increase in cellular ATP levels. Interestingly, the previously reported increase in mitochondrial membrane potential, as measured by TMRM uptake, is now understood to be largely a consequence of plasma membrane hyperpolarization, which complicates a purely mitochondrial-centric mechanism.[1][[“]] At higher micromolar concentrations, latrepirdine has also been shown to inhibit the opening of the mitochondrial permeability transition pore (mPTP).[7][11]
MitoQ's Mechanism of Action
MitoQ, a derivative of coenzyme Q10, is specifically targeted to mitochondria due to its triphenylphosphonium cation moiety. Its primary mechanism is to act as a potent antioxidant, scavenging mitochondrial reactive oxygen species.[8][9] By reducing oxidative stress within the mitochondria, MitoQ helps to preserve mitochondrial function, including maintaining the mitochondrial membrane potential. However, it is important to note that at higher concentrations, MitoQ can impair mitochondrial respiration and decrease ATP production.[4][5]
Resveratrol's Mechanism of Action
Resveratrol, a natural polyphenol, exerts its effects on mitochondria primarily through the activation of the SIRT1-PGC-1α pathway, a key regulator of mitochondrial biogenesis.[15] By activating SIRT1, resveratrol leads to the deacetylation and subsequent activation of PGC-1α, which in turn promotes the expression of genes involved in mitochondrial proliferation and function. Resveratrol's effects on ROS and the mPTP are more complex and can be context-dependent, sometimes acting as an antioxidant and at other times promoting ROS production and mPTP opening, which can lead to apoptosis in cancer cells.[10][12][13]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Measurement of Mitochondrial Membrane Potential (Δψm) using TMRM
This protocol outlines the use of Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant fluorescent dye that accumulates in active mitochondria.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
TMRM stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other physiological buffer
-
Fluorescence microscope with appropriate filters (e.g., TRITC) or a plate reader
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish).
-
Prepare a working solution of TMRM in complete medium at the desired final concentration (typically in the low nanomolar range, e.g., 20-100 nM).
-
Remove the culture medium from the cells.
-
Add the TMRM working solution to the cells.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
Wash the cells three times with pre-warmed PBS or another appropriate buffer.
-
Image the cells immediately using a fluorescence microscope or measure the fluorescence intensity with a plate reader (Excitation/Emission ~549/575 nm).
Measurement of Cellular ATP Levels
This protocol describes a common method for quantifying cellular ATP using a bioluminescence-based assay.
Materials:
-
Cells of interest
-
ATP releasing agent (lysis buffer)
-
ATP monitoring reagent (containing luciferase and D-luciferin)
-
ATP standard for quantification
-
Luminometer or a plate reader with luminescence detection capabilities
Procedure:
-
Culture cells in a 96-well plate.
-
After treatment with the compound of interest, add the ATP releasing agent to each well to lyse the cells and release ATP.
-
Incubate for approximately 5 minutes at room temperature to ensure complete lysis.
-
Add the ATP monitoring reagent to each well. This will initiate the light-producing reaction.
-
Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.
Western Blot for AMPK Phosphorylation
This protocol details the detection of phosphorylated AMPK (p-AMPK) as a measure of its activation.
Materials:
-
Cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-AMPK and anti-total AMPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-AMPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total AMPK for normalization.
References
- 1. Resveratrol-Mediated Regulation of Mitochondria Biogenesis-associated Pathways in Neurodegenerative Diseases: Molecular Insights and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. MitoQ Protects Against Oxidative Stress-Induced Mitochondrial Dysregulation in Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MitoQ regulates autophagy by inducing a pseudo-mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MitoQ - An antioxidant to attenuate aortic aging / Mitochondria Treatment [natap.org]
- 6. Effects of resveratrol on the levels of ATP, 5-HT and GAP-43 in the hippocampus of mice exposed to chronic unpredictable mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Latrepirdine: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitoquinone shifts energy metabolism to reduce ROS-induced oxeiptosis in female granulosa cells and mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Resveratrol promote permeability transition pore opening mediated by Ca2+] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploiting the role of resveratrol in rat mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Mitochondrial permeability transition pore contributes to mitochondrial dysfunction in fibroblasts of patients with sporadic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Latrepirdine's Efficacy: A Comparative Guide for Researchers
An Objective Analysis of Latrepirdine's Performance in Diverse Laboratory Settings
Latrepirdine (formerly Dimebon) is an investigational drug that garnered significant interest for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's and Huntington's disease. Initially developed as an antihistamine in Russia, its journey towards repurposing has been marked by a mix of promising early-phase results and subsequent late-phase clinical trial failures. This guide provides a comprehensive comparison of latrepirdine's effects across various laboratory settings, presenting experimental data, detailed methodologies, and a review of its proposed mechanisms of action to aid researchers in understanding its complex biological profile.
I. Summary of Latrepirdine's Effects in Preclinical Models
Latrepirdine has been evaluated in a wide range of in vitro and in vivo models, revealing multiple potential mechanisms of action. Its effects are often linked to mitochondrial stabilization, induction of autophagy, and activation of key cellular energy sensors.
Table 1: Summary of Latrepirdine's Effects in In Vitro Models
| Experimental Model | Latrepirdine Concentration(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Rat Cerebellar Granule Cells (with Aβ) | 25 µM | Increased neuronal survival by approximately 45%. | [1] |
| Rat Cerebellar Granule Cells (with Aβ) | 20-100 µM | Inhibited mitochondrial permeability transition induced by Aβ. | [1] |
| Primary Mouse Cortical Neurons & SH-SY5Y Cells | Nanomolar (nM) concentrations | Increased succinate dehydrogenase activity, mitochondrial membrane potential, and cellular ATP levels. | [2] |
| SH-SY5Y Cells (serum-starved) | Nanomolar (nM) concentrations | Increased cell survival rate compared to untreated cells. | [2] |
| N2a Cells (Swedish APP mutation) | 500 pM - 5 µM (acute, 6 hr) | Increased extracellular Aβ concentration by up to 64%. | [3] |
| N2a Cells (Swedish APP mutation) | 50 µM (3 hr) | Stimulated Atg5-dependent autophagy; decreased intracellular Aβ. | [4] |
| Primary Neurons | 0.1 nM | Activated AMP-activated protein kinase (AMPK); increased ATP levels and glucose transporter 3 (GLUT3) translocation. | [5] |
| Yeast (S. cerevisiae) | 2.5 and 5 µM | Induced autophagy and reduced intracellular levels of GFP-Aβ42. |[6] |
Table 2: Summary of Latrepirdine's Effects in In Vivo Animal Models
| Animal Model | Latrepirdine Dosage | Duration | Key Findings | Reference(s) |
|---|---|---|---|---|
| TgCRND8 Mice (Alzheimer's Model) | 3.5 mg/kg/day (i.p.) | 31 days | Improved cued memory in fear conditioning tests; reduced Aβ42 and α-synuclein accumulation. | [7] |
| Tg2576 Mice (Alzheimer's Model) | 3.5 mg/kg (single i.p. dose) | Acute | Increased Aβ levels in the interstitial fluid of the brain. | [1][3] |
| Rat Model (AF64A-induced cholinergic deficit) | Daily oral doses | 3.5 weeks | Showed comparable improvement in learning and memory (Morris water maze) to donepezil and memantine. | [1] |
| Wild-Type Mice | 3.5 mg/kg/day (i.p.) | 21 days | Reduced soluble α-synuclein levels in the brain; increased autophagy markers (LC3-II). |[8] |
II. Key Signaling Pathways and Experimental Workflows
Latrepirdine's neuroprotective effects are hypothesized to be mediated through complex signaling cascades, primarily involving cellular energy homeostasis and protein clearance pathways.
III. Comparison with Alternative Alzheimer's Disease Treatments
Preclinical studies have compared latrepirdine directly with established Alzheimer's disease therapies, offering insights into its relative efficacy in specific experimental paradigms.
Table 3: Preclinical Comparison of Latrepirdine with Memantine and Donepezil
| Model / Assay | Latrepirdine | Memantine | Donepezil | Key Comparative Outcome | Reference(s) |
|---|---|---|---|---|---|
| Rat Morris Water Maze (AF64A-induced deficit) | Comparable improvement in learning and memory vs. placebo. | Comparable improvement in learning and memory vs. placebo. | Comparable improvement in learning and memory vs. placebo. | All three drugs demonstrated similar efficacy in this cognitive task. Memory improvement persisted after treatment termination for latrepirdine and memantine. | [1] |
| Rat Cerebellar Neurons (AMPA Receptor Activity) | Potentiated AMPA receptor activity at low concentrations (1-20 µM). | Potentiated AMPA receptor activity at low concentrations. | Not Tested | Both drugs showed similar potentiation of AMPA receptors. | [1][10] |
| Rat Cortical Neurons (NMDA Receptor Activity) | Inhibited NMDA receptors (IC50 range 6-90 µM). | Efficiently blocked NMDA receptor activity. | Not Tested | Both drugs blocked NMDA receptors, but latrepirdine was most efficient in neurons weakly inhibited by memantine, suggesting different binding sites or mechanisms. |[1][10] |
It is important to note that while preclinical comparisons were favorable, latrepirdine failed to show benefit over placebo in large-scale Phase III clinical trials, including the CONCERT study, which evaluated it as an adjunctive therapy to donepezil.[11][12]
IV. Detailed Experimental Protocols
The following are summarized methodologies for key experiments cited in this guide, providing a basis for cross-laboratory validation.
1. Autophagy Assessment by Western Blot
-
Model: N2a neuroblastoma cells or mouse brain tissue homogenates.[8][9]
-
Protocol:
-
Cells are treated with latrepirdine (e.g., 5-50 µM) or vehicle for a specified duration (e.g., 3-6 hours). For animal studies, brain tissue is homogenized following the treatment period.[8][9]
-
Proteins are extracted using appropriate lysis buffers.
-
Protein concentration is quantified (e.g., BCA assay) to ensure equal loading.
-
Samples are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against autophagy markers: LC3 (to detect conversion from LC3-I to LC3-II) and p62/SQSTM1 (to assess autophagic flux).
-
Following incubation with HRP-conjugated secondary antibodies, bands are visualized using chemiluminescence and densitometry is performed for quantification. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate autophagy induction.
-
2. AMPK Activation Assay by Western Blot
-
Model: Primary cerebellar granular neurons (CGNs).[13]
-
Protocol:
-
Neurons are treated with latrepirdine (e.g., 0.1 nM) or vehicle for various time points (e.g., up to 24 hours).
-
Cell lysates are prepared and protein concentrations are normalized.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are probed with primary antibodies specific for the phosphorylated (activated) form of AMPK at threonine 172 (p-AMPK Thr172) and for total AMPK.
-
The ratio of p-AMPK to total AMPK is calculated to determine the extent of activation.
-
3. Mitochondrial Function Assays
-
Model: Primary mouse cortical neurons or SH-SY5Y cells.[2]
-
Protocol Overview:
-
Mitochondrial Membrane Potential (ΔΨm): Cells are incubated with latrepirdine (nM concentrations) followed by loading with a fluorescent dye like TMRM. Fluorescence intensity, which is proportional to ΔΨm, is measured via microscopy or flow cytometry.
-
Cellular ATP Levels: Following treatment, cells are lysed, and ATP content is measured using a bioluminescence-based assay kit (e.g., luciferin-luciferase).
-
Succinate Dehydrogenase Activity (MTT Assay): Cells are treated with latrepirdine, followed by incubation with MTT reagent. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which are then solubilized and quantified by measuring absorbance.
-
4. In Vivo Efficacy in TgCRND8 Mouse Model
-
Model: 90-day-old male TgCRND8 transgenic mice.[7]
-
Protocol:
-
Mice receive once-daily intraperitoneal (i.p.) injections of latrepirdine (3.5 mg/kg) or saline vehicle for 31 consecutive days.
-
Following the treatment period, mice undergo behavioral testing using the cued and contextual fear conditioning paradigm. Freezing behavior is recorded as a measure of learning and memory.
-
After behavioral testing, mice are euthanized, and brains are collected for immunohistological and biochemical analysis of Aβ42 and α-synuclein pathology.
-
V. Conclusion
The preclinical profile of latrepirdine is multifaceted, demonstrating neuroprotective effects across various cell and animal models. Its proposed mechanisms, including enhancement of mitochondrial function and induction of autophagy via AMPK activation and mTOR inhibition, are highly relevant to neurodegenerative disease pathology. However, a significant contradiction exists in the literature regarding its effect on extracellular Aβ, with some studies showing a reduction in intracellular accumulation via autophagy, while others report an acute increase in extracellular levels.[3][4]
Furthermore, the robust preclinical signals failed to translate into clinical efficacy in large, well-controlled Phase III trials.[11][14] This discrepancy underscores the challenges in translating findings from laboratory models to human patients and highlights the importance of understanding the precise molecular mechanisms and pharmacokinetic/pharmacodynamic relationships before advancing to late-stage clinical evaluation.[15] For researchers, latrepirdine serves as a complex case study, offering multiple avenues for investigating fundamental neuroprotective pathways while also providing a cautionary tale about the predictive value of preclinical models.
References
- 1. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimebon (latrepirdine) enhances mitochondrial function and protects neuronal cells from death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute dosing of latrepirdine (Dimebon), a possible Alzheimer therapeutic, elevates extracellular amyloid-beta levels in vitro and in vivo. [repository.cam.ac.uk]
- 4. Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latrepirdine is a potent activator of AMP-activated protein kinase and reduces neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Latrepirdine (Dimebon™) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cienciavida.org [cienciavida.org]
- 9. researchgate.net [researchgate.net]
- 10. Latrepirdine: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Latrepirdine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intepirdine as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Latrepirdine - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Latrepirdine Dihydrochloride vs. Other Compounds Targeting Mitochondrial Dysfunction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial dysfunction is a key pathological feature in a wide range of debilitating conditions, including neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes. This has spurred the development of numerous therapeutic strategies aimed at preserving or restoring mitochondrial function. This guide provides a comparative analysis of latrepirdine dihydrochloride against other prominent compounds targeting mitochondrial dysfunction: Elamipretide (SS-31), MitoQ, and Coenzyme Q10 (CoQ10) with its analog, Idebenone. The information is intended to be a resource for researchers and professionals in the field of drug development.
Compound Overviews and Mechanisms of Action
This compound (Dimebon)
Originally developed as an antihistamine, latrepirdine garnered significant interest for its potential neuroprotective effects. Its mechanism of action is multifaceted, but its impact on mitochondria is considered a key aspect of its therapeutic potential.[1][2][3] Preclinical studies have shown that latrepirdine can improve mitochondrial function, particularly under conditions of stress.[4][5] It has been suggested that latrepirdine may stabilize mitochondrial membranes and inhibit the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death.[6][7] Despite promising early-phase clinical trials in Alzheimer's and Huntington's diseases, latrepirdine ultimately failed to meet its primary endpoints in Phase III trials.[6]
Elamipretide (SS-31)
Elamipretide is a tetrapeptide that specifically targets the inner mitochondrial membrane.[8] Its mechanism of action is centered on its interaction with cardiolipin, a phospholipid crucial for the structural integrity and function of the inner mitochondrial membrane and the organization of the electron transport chain (ETC) supercomplexes.[8][9] By binding to cardiolipin, Elamipretide is thought to stabilize the membrane, improve the efficiency of the ETC, enhance ATP production, and reduce the generation of reactive oxygen species (ROS).[8][10]
MitoQ (Mitoquinone Mesylate)
MitoQ is a derivative of Coenzyme Q10 that has been modified to accumulate within mitochondria. This is achieved by the addition of a lipophilic triphenylphosphonium (TPP+) cation, which drives its uptake across the mitochondrial membrane.[11] Once inside, MitoQ acts as a potent antioxidant, protecting mitochondria from oxidative damage by scavenging ROS at their source.[12] This targeted approach is designed to be more effective than non-targeted antioxidants.
Coenzyme Q10 (CoQ10) and Idebenone
Coenzyme Q10 is an essential component of the electron transport chain, where it functions as an electron carrier from Complexes I and II to Complex III.[13] It also possesses antioxidant properties in its reduced form (ubiquinol).[13] CoQ10 levels have been found to be depleted in some neurodegenerative diseases.[13] Idebenone is a synthetic analog of CoQ10 with a shorter side chain, which is believed to improve its pharmacokinetic properties.[2] A key proposed mechanism for Idebenone is its ability to bypass Complex I of the ETC and directly donate electrons to Complex III, thereby restoring ATP production in conditions of Complex I deficiency.[2][14]
Quantitative Data Comparison
The following tables summarize the quantitative effects of these compounds on key mitochondrial parameters as reported in various preclinical and clinical studies.
Table 1: Effect on ATP Production
| Compound | Model System | Concentration/Dose | Effect on ATP Production | Citation(s) |
| Latrepirdine | SH-SY5Y cells | nM concentrations | Increased cellular ATP levels | [4] |
| Elamipretide | Aged mouse skeletal muscle | 3 mg/kg/day (8 weeks) | Reversed age-related decline in maximum mitochondrial ATP production | [15] |
| Failing human hearts (ex vivo) | Not specified | Improved mitochondrial function, including ATP production | [9][10] | |
| MitoQ | N2a murine neuroblastoma cells (challenged with amyloid β) | Not specified | Higher ATP levels | [16] |
| Coenzyme Q10 | Huntington's disease transgenic mice | Not specified | Increased brain ATP levels | [12] |
| Friedreich's ataxia patients | 400 mg/day | Increased skeletal muscle ATP production | [13] | |
| Idebenone | Cells with impaired Complex I | Not specified | Rescues cellular ATP levels | [17][18] |
Table 2: Modulation of Mitochondrial Membrane Potential (ΔΨm)
| Compound | Model System | Concentration/Dose | Effect on ΔΨm | Citation(s) |
| Latrepirdine | Primary mouse cortical neurons | nM concentrations | Increased ΔΨm under non-stress conditions; maintained ΔΨm under stress | [4] |
| Elamipretide | Not specified | Not specified | Restores mitochondrial membrane potential | [8] |
| MitoQ | hiPSC-Cardiomyocytes (H2O2-induced stress) | Not specified | Blunted H2O2-induced hyperpolarization | [19] |
| HepG2 cells | Not specified | Increased ΔΨm | [20] | |
| Coenzyme Q10 | Neuronal cell models of oxidative stress | Not specified | Preserves mitochondrial membrane potential | [13] |
| Idebenone | ARPE-19 cells (H2O2-induced stress) | Not specified | Restored mitochondrial membrane potential | [21] |
| Isolated mitochondria | 50 µM | Can induce depolarization | [11] |
Table 3: Reduction of Reactive Oxygen Species (ROS)
| Compound | Model System | Concentration/Dose | Effect on ROS | Citation(s) |
| Latrepirdine | Not specified | Not specified | Suppresses lipid peroxidation | [6] |
| Elamipretide | Not specified | Not specified | Reduces formation of pathogenic ROS levels | [10] |
| MitoQ | hiPSC-Cardiomyocytes (H2O2-induced stress) | Not specified | Significantly blunted H2O2-induced excess mitochondrial ROS | [19] |
| Coenzyme Q10 | Neuronal cell models of oxidative stress | Not specified | Reduces generation of reactive oxygen species | [13] |
| SH-SY5Y neuronal cells (rotenone-induced stress) | Not specified | Ameliorated oxidative stress | [22] | |
| Idebenone | ARPE-19 cells (H2O2-induced stress) | Not specified | Reduced mitochondrial ROS production | [21] |
Table 4: Effects on Mitochondrial Respiration and Complex Activity
| Compound | Model System | Concentration/Dose | Effect on Respiration/Complex Activity | Citation(s) |
| Latrepirdine | HEKsw cells | 0.1 µM (6 hours) | Enhanced OXPHOS activity in cells with impaired mitochondrial function | [23] |
| Elamipretide | Failing human hearts (ex vivo) | Not specified | Improved mitochondrial oxygen flux, complex I and IV activities | [9] |
| MitoQ | C. elegans model of Alzheimer's | Not specified | Increased mitochondrial complex I and IV activity | [24] |
| Coenzyme Q10 | Parkinson's disease skin fibroblasts | Not specified | Improved Complex I and IV deficiencies | [13] |
| Idebenone | Fibroblasts from LHON patients | 10 µM (24 hours) | Increased Complex I activity by 42% | [1] |
| Cortical neurons | Dose-dependent | Impaired ADP-stimulated oxygen consumption (Complex I-linked) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols for key assays mentioned in the literature.
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
-
Apparatus: High-resolution respirometry systems like the Oroboros Oxygraph-2k or the Seahorse XF Analyzer are commonly used.
-
General Procedure:
-
Cells are seeded in specialized microplates (for Seahorse) or suspended in a chamber (for Oxygraph).
-
A baseline OCR is measured.
-
A series of mitochondrial inhibitors and uncouplers are sequentially injected to assess different parameters of mitochondrial respiration. These typically include:
-
Oligomycin: An ATP synthase inhibitor, which allows for the measurement of ATP-linked respiration.
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone and Antimycin A: Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.
-
-
-
Cell Models: HEK cells, primary neurons, and astrocytes have been utilized in these assays.[3][11][23]
Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Probe: Fluorescent dyes such as JC-1 or Tetramethylrhodamine, Methyl Ester (TMRM) are frequently used.
-
JC-1 Assay Principle: In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In unhealthy mitochondria with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify changes in ΔΨm.
-
TMRM Assay Principle: TMRM is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Procedure:
-
Cells are incubated with the fluorescent dye.
-
Fluorescence is measured using a fluorescence microscope, plate reader, or flow cytometer.
-
Quantification of Reactive Oxygen Species (ROS)
-
Probes: Common probes include MitoSOX Red for mitochondrial superoxide and DCFDA (2',7'-dichlorodihydrofluorescein diacetate) for general cellular ROS.
-
Principle: These probes are non-fluorescent until they are oxidized by ROS, at which point they become fluorescent.
-
Procedure:
-
Cells are loaded with the ROS-sensitive probe.
-
After treatment with the compound of interest and/or an oxidative stressor, the fluorescence intensity is measured.
-
Measurement of ATP Levels
-
Method: Luciferase-based assays are a common and sensitive method.
-
Principle: These assays rely on the luciferin-luciferase reaction, which requires ATP as a substrate. The amount of light produced is directly proportional to the amount of ATP present.
-
Procedure:
-
Cells are lysed to release their ATP.
-
The cell lysate is mixed with a reagent containing luciferase and luciferin.
-
Luminescence is measured using a luminometer.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action and signaling pathways for each compound.
This compound
Caption: Latrepirdine's proposed mitochondrial mechanism.
Elamipretide (SS-31)
Caption: Elamipretide's interaction with cardiolipin.
MitoQ
References
- 1. Idebenone increases mitochondrial complex I activity in fibroblasts from LHON patients while producing contradictory effects on respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idebenone: A Review in Leber's Hereditary Optic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Idebenone Has Distinct Effects on Mitochondrial Respiration in Cortical Astrocytes Compared to Cortical Neurons Due to Differential NQO1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimebon (latrepirdine) enhances mitochondrial function and protects neuronal cells from death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Latrepirdine: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elamipretide: A Review of Its Structure, Mechanism of Action, and Therapeutic Potential [mdpi.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. stealthbt.com [stealthbt.com]
- 11. The effects of idebenone on mitochondrial bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Involvement of Coenzyme Q10 in Various Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coenzyme Q10 effects in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Idebenone? [synapse.patsnap.com]
- 15. Improving mitochondrial function with SS-31 reverses age-related redox stress and improves exercise tolerance in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondria-Targeted Antioxidants, an Innovative Class of Antioxidant Compounds for Neurodegenerative Diseases: Perspectives and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Features of Idebenone and Related Short-Chain Quinones that Rescue ATP Levels under Conditions of Impaired Mitochondrial Complex I | PLOS One [journals.plos.org]
- 19. MitoQ Protects Against Oxidative Stress-Induced Mitochondrial Dysregulation in Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MitoQ regulates autophagy by inducing a pseudo-mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. alzdiscovery.org [alzdiscovery.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Latrepirdine Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive operational and disposal plan for Latrepirdine Dihydrochloride (also known as Dimebon Dihydrochloride), a compound used in laboratory research. The following procedural guidance is based on available safety data sheets and general laboratory safety practices.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4) : Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1]
-
Reproductive Toxicity (Category 2) : Suspected of damaging fertility or the unborn child.[2]
Personal Protective Equipment (PPE)
A critical aspect of safely handling this compound is the correct use of personal protective equipment (PPE). The following table summarizes the required PPE.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Inspected prior to use. Use proper glove removal technique. | To avoid skin contact with the product.[1] |
| Eye Protection | Safety glasses with side-shields or goggles | Conforming to appropriate government standards such as NIOSH (US) or EN166 (EU). | To protect against splashes and dust. |
| Body Protection | Protective clothing/Laboratory coat | --- | To prevent skin exposure.[1] |
| Respiratory Protection | NIOSH-approved respirator | Required when dusts are generated. | To prevent inhalation of the compound.[3] |
It is essential to use PPE made of proven resistant materials.[3] While specific standards exist for gloves tested against chemotherapy drugs (ASTM D6978), it is crucial to select appropriate PPE based on the specific hazards of the compound being handled.[3]
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood with an independent air supply.[2]
-
Ensure appropriate exhaust ventilation is available where dust may be formed.[1]
-
Keep the compound away from heat, moisture, strong acids/alkalis, and strong oxidizing/reducing agents.[2]
-
Have an eyewash station and safety shower readily accessible.
-
Post clear signage indicating the required PPE.[4]
2. Handling the Compound:
-
Avoid the formation and inhalation of dust and aerosols.[1][2]
-
Wear the appropriate PPE as detailed in the table above.
-
Wash hands thoroughly before breaks and at the end of the workday.[1]
3. In Case of Exposure or Spill:
-
General advice: Consult a physician and show them the safety data sheet.[1][2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][2]
-
In case of skin contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][2]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]
-
For spills: Use personal protective equipment. Avoid dust formation. Sweep up and shovel the material. Keep in suitable, closed containers for disposal. Do not let the product enter drains.[1]
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.
-
Unused Product/Residues: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contaminated Materials: Dispose of contaminated gloves and other disposable PPE after use in accordance with applicable laws and good laboratory practices.[1]
-
Containers: Dispose of contents/container in accordance with local/regional/national/international regulations.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
